1,2-Di-O-tetradecylglycerol
Description
Propriétés
IUPAC Name |
2,3-di(tetradecoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHLVPJJCPWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935368 | |
| Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-55-3 | |
| Record name | 1,2-Di-O-tetradecylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ditetradecylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 1,2-Di-O-tetradecylglycerol: A Comprehensive Technical Guide
Topic: 1,2-Di-O-tetradecylglycerol Structure Elucidation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In the landscape of lipid nanoparticle (LNP) development and protein kinase C (PKC) modulation, 1,2-Di-O-tetradecyl-sn-glycerol (CAS: 36314-51-9) occupies a critical niche. Unlike its diacylglycerol (DAG) ester counterparts, this dialkyl ether lipid possesses superior chemical stability against hydrolytic enzymes (lipases) and pH extremes. This stability makes it an invaluable tool for probing PKC activation mechanisms and designing robust drug delivery systems.
However, the structural elucidation of this molecule presents unique challenges. The absence of a chromophore complicates UV-based detection, and the subtle spectral differences between the 1,2- and 1,3-isomers require rigorous NMR analysis. This guide provides a self-validating analytical framework to definitively characterize this compound, distinguishing it from impurities and positional isomers.
Structural Characterization Workflow
The following workflow outlines the logical progression from crude isolate to fully characterized standard.
Figure 1: Integrated structural elucidation workflow. The process prioritizes distinguishing the ether linkage from esters and validating the positional isomerism.
Spectroscopic Elucidation: The "Meat" of the Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for this molecule. The key objective is to prove the existence of ether linkages (which shield the glycerol backbone protons relative to esters) and to confirm the 1,2-substitution pattern (asymmetry).
1H NMR Analysis (CDCl3, 400 MHz)
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| Terminal | -CH3 | 0.88 | Triplet (t) | 6H | Confirms two C14 chains. |
| Chain | -(CH2)n- | 1.25 - 1.35 | Multiplet (m) | ~44H | Bulk methylene envelope. |
| Ether α | -O-CH2-R | 3.40 - 3.50 | Multiplet | 4H | Critical: Upfield from ester α-protons (~2.3 ppm). |
| Glycerol | sn-1, sn-3 | 3.45 - 3.75 | Multiplet | 4H | Overlaps with ether α-protons. |
| Glycerol | sn-2 (CH) | 3.55 - 3.65 | Multiplet | 1H | Critical: Ester sn-2 protons appear at ~5.2 ppm. |
| Hydroxyl | -OH | ~2.5 - 3.0 | Broad Singlet | 1H | Exchangeable with D2O. |
Expert Insight: The most common error is misidentifying the 1,3-isomer.
-
1,2-Isomer (Chiral): The sn-1 and sn-3 protons are diastereotopic (magnetically non-equivalent) due to the chiral center at sn-2. They appear as complex multiplets.
-
1,3-Isomer (Achiral/Symmetric): The molecule has a plane of symmetry.[1] The sn-1 and sn-3 protons are equivalent (or enantiotopic), often resulting in a simpler doublet (approximate) for the backbone CH2s.
13C NMR Analysis (CDCl3, 100 MHz)
-
Ether Carbons (C-O): Signals at 70.5 - 72.0 ppm .
-
Alkyl Chain: 14.1 (CH3), 22.7, 26.2, 29.4-29.7 (bulk), 31.9.
-
Absence of Carbonyl: No signal at 173-174 ppm . This definitively rules out diacylglycerol (ester) contaminants.
Mass Spectrometry (MS)
Since this compound is a neutral lipid, Electrospray Ionization (ESI) in positive mode with an ammonium adduct is the preferred method.
-
Ionization Source: ESI (+) or APCI (+).
-
Mobile Phase Additive: 5-10 mM Ammonium Acetate (essential for ionization).
-
Observed Ions:
-
[M + NH4]+: m/z ~502.5 (Dominant species).
-
[M + H]+: m/z ~485.5 (Often weak).
-
[M + Na]+: m/z ~507.5 (Common adduct).
-
Fragmentation Pathway (MS/MS): Unlike esters, ethers do not readily cleave at the linkage. High collision energy is required.
-
Loss of Water: [M+H - H2O]+ (m/z ~467).
-
Alpha-Cleavage: Rare, but can show loss of the alkyl chain as an alkene under high energy.
Infrared Spectroscopy (IR)
Use IR as a rapid "Go/No-Go" gate before expensive NMR time.
-
Target: C-O-C asymmetric stretch at 1100–1130 cm⁻¹ (Strong).
-
Validation: Absence of C=O stretch at 1740 cm⁻¹. If this peak exists, your sample is contaminated with esters or oxidized byproducts.
Purity Analysis & Isomer Separation
Standard UV-HPLC is ineffective due to the lack of chromophores. You must use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) .
HPLC Method for Isomer Separation
Separating the 1,2-isomer from the 1,3-isomer is non-trivial but achievable on normal phase silica or specialized diol phases.
-
Column: Silica (5 µm) or Diol-bonded phase.
-
Mobile Phase: Hexane : Isopropanol (Gradient, typically starting 99:1 to 90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD (Drift tube temp: 40°C, Gain: 5).
-
Elution Order:
-
1,3-Di-O-tetradecylglycerol (Less polar, elutes first).
-
This compound (More polar due to accessible primary OH, elutes second).
-
Experimental Protocols
Protocol 1: Sample Preparation for NMR
Objective: Ensure no water peaks obscure the glycerol backbone region.
-
Weigh 10-15 mg of the solid sample into a clean vial.
-
Add 600 µL of CDCl3 (99.8% D, with 0.03% TMS).
-
Vortex for 30 seconds until fully dissolved (warming to 30°C may be required for C14 chains).
-
Transfer to a 5mm NMR tube.
-
Acquisition: Run 1H with at least 16 scans and a relaxation delay (d1) of 5 seconds to ensure accurate integration of the terminal methyls vs. backbone.
Protocol 2: Purification via Recrystallization
Objective: Remove traces of mono-alkyl ethers or 1,3-isomers.
-
Dissolve crude solid in minimum volume of hot Hexane (~45°C).
-
Slowly cool to room temperature, then to -20°C overnight.
-
The 1,2-isomer typically crystallizes as white platelets.
-
Filter cold and wash with cold pentane.
-
Dry under high vacuum (< 0.1 mbar) for 4 hours to remove solvent traces (solvent peaks can interfere with NMR integration).
References
-
PubChem. 1,2-Di-O-tetradecyl-sn-glycerol Compound Summary. National Library of Medicine. [Link]
-
Lipid Maps. Structure Database: Diradylglycerols. [Link]
-
University of Wisconsin. Characteristic 1H NMR Chemical Shifts. [Link]
Sources
1,2-Di-O-tetradecylglycerol solubility in organic solvents
Initiating Solubility Research
I'm now starting with some focused Google searches to get data on 1,2-Di-O-tetradecylglycerol's solubility across various organic solvents. I'm focusing on finding quantitative information, hoping to build a solid foundation of data to evaluate.
Expanding Data Collection
I'm now expanding my search to include established protocols for lipid solubility determination, particularly methods applicable to ether lipids. I'm also researching the relevant chemical properties of this compound and the organic solvents for an in-depth understanding of the intermolecular forces. Safety data is also being researched concurrently.
Launching Search Protocols
I'm now starting a round of targeted Google searches to gather data on this compound's solubility across various organic solvents. I'm focusing on quantitative data, experimental conditions, and factors that influence it. Concurrent with this, I'm seeking established methodologies applicable to ether lipids, alongside the relevant chemical properties of the compounds and their safety data. After this data has been gathered, I will be compiling tables and Graphviz diagrams to illustrate key concepts.
The Ether Lipidome: From Peroxisomal Origins to Membrane Criticality
Topic: Function of Ether Lipids in Biological Systems Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ether lipids, representing approximately 20% of the total phospholipid pool in humans, are far more than structural variants of their ester counterparts. Characterized by an ether linkage at the sn-1 position of the glycerol backbone, these lipids—specifically plasmalogens and platelet-activating factor (PAF)—orchestrate critical biological functions ranging from membrane fusion dynamics to potent signal transduction. This guide dissects the unique physicochemical properties of ether lipids, their obligate peroxisomal biosynthesis, and their emerging roles in neurodegeneration and cancer ferroptosis.
Structural Biochemistry: The Ether Advantage
Unlike conventional phospholipids which utilize ester bonds at both the sn-1 and sn-2 positions, ether lipids feature a distinct linkage at sn-1. This structural divergence creates two primary subclasses:
-
Plasmanyl lipids (Alkyl-acyl): Contain a saturated ether bond (–O–CH2–).
-
Plasmenyl lipids (Plasmalogens): Contain a vinyl ether bond (–O–CH=CH–) in the cis configuration.
Physicochemical Implications
The lack of a carbonyl oxygen at the sn-1 position in ether lipids alters the dipole moment of the headgroup region, leading to tighter packing with cholesterol and facilitating the formation of lipid rafts. Furthermore, the vinyl ether bond in plasmalogens favors the formation of the inverted hexagonal phase (HII) , a non-bilayer structure essential for reducing the energy barrier of membrane fusion and vesicular trafficking.
| Feature | Ester Phospholipids | Ether Lipids (Plasmalogens) | Biological Consequence |
| sn-1 Linkage | Ester (C=O) | Vinyl Ether (C=C-O) | Altered hydrophobicity & packing |
| Membrane Phase | Lamellar (Lα) | Propensity for Hexagonal (HII) | Facilitates synaptic vesicle fusion |
| Oxidation | Susceptible at PUFA chains | Sacrificial at vinyl ether | Endogenous antioxidant capacity |
| Cholesterol Affinity | Moderate | High | Critical for Lipid Raft stability |
Biosynthesis: The Peroxisome-ER Axis
The synthesis of ether lipids is unique because it requires the cooperation of two organelles: the peroxisome and the endoplasmic reticulum (ER). This dependency makes ether lipids a diagnostic marker for peroxisomal biogenesis disorders (e.g., Zellweger Spectrum Disorders).
Mechanism of Action
The pathway begins in the peroxisome with the acylation of Dihydroxyacetone phosphate (DHAP), followed by the critical substitution of the fatty acid with a fatty alcohol.
Key Enzymes:
-
GNPAT (Glyceronephosphate O-acyltransferase): Initiates the pathway.
-
AGPS (Alkylglycerone phosphate synthase): The rate-limiting enzyme that forms the ether bond.
Figure 1: The compartmentalized biosynthesis of ether lipids. Note the critical rate-limiting step catalyzed by AGPS in the peroxisome.
Physiological Functions & Signaling
The Antioxidant Shield
Plasmalogens act as endogenous antioxidants. The vinyl ether bond at sn-1 is electronically rich and acts as a "sacrificial lamb" for Reactive Oxygen Species (ROS). Singlet oxygen and peroxyl radicals preferentially attack this bond, cleaving the plasmalogen into a free aldehyde and a lysophospholipid. This prevents oxidation of the highly unsaturated fatty acids (PUFAs) typically found at the sn-2 position, thereby protecting membrane integrity [1].
Platelet-Activating Factor (PAF) Signaling
PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is the most potent lipid mediator known, active at picomolar concentrations. Unlike plasmalogens, PAF contains a saturated ether linkage and a short acetyl group at sn-2.
Mechanism: PAF binds to the PTAFR , a G-protein coupled receptor (GPCR). This triggers a cascade involving Phospholipase C (PLC) and intracellular calcium mobilization, driving inflammation, platelet aggregation, and anaphylaxis.
Figure 2: The PAF signaling cascade. Activation of PTAFR leads to calcium mobilization and PKC activation, driving acute inflammatory responses.
Pathology and Drug Development Targets
Neurodegeneration (Alzheimer's Disease)
The brain is exceptionally rich in plasmalogens. In Alzheimer's Disease (AD), a specific deficit in ethanolamine plasmalogens (PlsEtn) is observed in the hippocampus and cortex, often preceding clinical symptoms. This depletion compromises synaptic vesicle fusion (due to loss of HII phase propensity) and increases oxidative stress.
-
Therapeutic Angle: Plasmalogen precursors (alkyl-glycerols) are being investigated to bypass the peroxisomal deficit and restore membrane levels [2].
Cancer and Ferroptosis
Recent research highlights a paradox in oncology. While ether lipids support rapid cancer cell growth, they also dictate susceptibility to ferroptosis —an iron-dependent form of cell death driven by lipid peroxidation.
-
Mechanism: Ether lipids enriched with PUFAs (e.g., arachidonic acid) are primary substrates for lipid peroxidation. Cancer cells that synthesize high levels of PUFA-ether lipids are hyper-sensitive to ferroptosis inducers.
-
Drug Target: Modulating AGPS expression can sensitize resistant tumors to ferroptosis-inducing agents [3].
Technical Protocol: Lipidomics of Ether Lipids
Analyzing ether lipids requires distinguishing them from isobaric ester/ether variants. Standard "shotgun" lipidomics can be ambiguous. The following protocol ensures specificity.
Protocol: LC-MS/MS with Acid Hydrolysis Validation
Objective: Differentiate plasmalogens (acid-labile) from plasmanyl/ester lipids (acid-stable).
-
Extraction:
-
Perform a modified Bligh & Dyer extraction on cell pellets (1x10^6 cells).
-
Use internal standards: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (ester control) and 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (ether control).
-
Critical Step: Maintain temperature < 4°C to prevent oxidation of the vinyl ether bond.
-
-
Acid Hydrolysis (Differential Step):
-
Aliquot the lipid extract into two vials: A (Native) and B (Acid Treated) .
-
Vial B: Expose to HCl fumes for 10 minutes. This selectively cleaves the vinyl ether bond of plasmalogens, converting them to lyso-lipids and aldehydes.
-
Vial A: Untreated control.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: A: 60:40 ACN:H2O (10mM Ammonium Formate); B: 90:10 IPA:ACN.
-
Detection: Q-TOF or Orbitrap in Negative Ion Mode (for PE species) and Positive Ion Mode (for PC species).
-
-
Data Interpretation:
-
Peaks present in Vial A but absent (or mass-shifted to lyso-form) in Vial B are confirmed Plasmalogens .
-
Peaks remaining in Vial B are Plasmanyl (alkyl) or Diacyl (ester) lipids.
-
References
-
Braverman, N. E., & Moser, A. B. (2012). Functions of plasmalogen lipids in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.
-
Wood, P. L., et al. (2011). Circulating plasmalogen levels and Alzheimer Disease Assessment Scale-Cognitive scores in Alzheimer patients. Journal of Psychiatry and Neuroscience.
-
Zou, Y., et al. (2020). Plasticity of ether lipids promotes ferroptosis susceptibility and evasion. Nature.
-
Prescott, S. M., et al. (2000). Platelet-activating factor and related ether lipid mediators. Annual Review of Biochemistry.
Technical Monograph: Purity Standards & Analytical Framework for Synthetic 1,2-Di-O-tetradecyl-sn-glycerol
[1]
Executive Summary: The Criticality of Lipid Purity
1,2-Di-O-tetradecyl-sn-glycerol (DTG) is a synthetic dialkyl glycerol ether lipid.[1] Unlike its diacyl counterparts (diacylglycerols), DTG possesses ether linkages at the sn-1 and sn-2 positions, rendering it resistant to lipase-mediated hydrolysis.[1] This metabolic stability makes it a high-value scaffold for lipid nanoparticle (LNP) adjuvants, stable membrane mimetics, and Protein Kinase C (PKC) modulation studies.[1]
However, the synthesis of ether lipids introduces unique impurity profiles—specifically regioisomers (1,3-diether) and alkylation byproducts—that differ significantly from ester lipids. In pharmaceutical applications, particularly LNP formulations for mRNA delivery, lipid impurities can destabilize the particle bilayer, alter zeta potential, or trigger unwanted immunogenic responses. This guide establishes a rigorous purity framework for DTG, moving beyond basic "research grade" (>95%) to "pharmaceutical grade" (>99%) standards required for reproducible therapeutic development.
Synthesis Logic & Impurity Profiling
To control purity, one must understand the genesis of impurities. The synthesis of 1,2-Di-O-tetradecyl-sn-glycerol typically proceeds via the Williamson ether synthesis using a protected glycerol scaffold (e.g., Solketal).[1]
The Synthetic Pathway and Risk Points
The primary route involves the alkylation of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) with tetradecyl bromide (or mesylate) followed by acid-catalyzed deprotection.[1]
Critical Impurity Sources:
-
Mono-alkylated species: Incomplete alkylation results in mono-tetradecyl glycerol ethers.[1] These act as surfactants, potentially lysing cells or destabilizing LNPs.
-
Tri-alkylated species: Over-alkylation (if the protecting group is labile or lost prematurely) leads to 1,2,3-tri-O-tetradecylglycerol.[1] This is a non-polar "oil" that disrupts membrane packing.
-
Regioisomers (1,3-Di-O-tetradecylglycerol): While less common in ether synthesis than ester synthesis (where acyl migration is rampant), 1,3-isomers can form if the starting material lacks optical purity or if acid-catalyzed migration occurs during deprotection.[1]
-
Peroxides: Ether linkages adjacent to secondary carbons are susceptible to autoxidation, forming hydroperoxides.
Visualization: Synthesis & Impurity Workflow
Figure 1: Synthetic pathway highlighting critical control points where specific impurities are generated.
Specification Framework (CQA Definition)
For use in high-sensitivity applications (e.g., LNP formulation), the following Critical Quality Attributes (CQAs) are recommended. These exceed standard "chemical reagent" specifications.
Table 1: Proposed Specification for Pharmaceutical-Grade DTG
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | White to off-white waxy solid | Oxidation or solvent residues often cause yellowing.[1] |
| Identification | 1H-NMR & MS | Conforms to structure | Confirm ether linkage and alkyl chain length (C14).[1] |
| Assay (Purity) | HPLC-CAD | ≥ 99.0% (Area %) | High purity required to prevent batch-to-batch variation in LNP size.[1] |
| 1,3-Isomer | HPLC-CAD / NMR | ≤ 0.5% | 1,3-isomers alter the "cone angle" of the lipid, affecting bilayer curvature.[1] |
| Mono-alkyl Impurities | HPLC-CAD | ≤ 0.2% | Potent surfactant activity can destabilize formulations.[1] |
| Tri-alkyl Impurities | HPLC-CAD | ≤ 0.2% | Non-polar impurity; acts as an oil droplet core.[1] |
| Peroxide Value | Titration / Assay | < 2 mEq/kg | Ether lipids are prone to peroxidation; critical for mRNA stability. |
| Water Content | Karl Fischer | ≤ 0.5% | Hydrophobic lipid; water indicates poor drying/storage. |
| Residual Solvents | GC-Headspace | ICH Q3C Limits | Removal of synthesis solvents (THF, Toluene, Hexane).[1] |
Analytical Methodologies
Standard UV detection is ineffective for DTG as it lacks a chromophore (no conjugated double bonds). Refractive Index (RI) is too sensitive to gradient changes. Therefore, Charged Aerosol Detection (CAD) is the gold standard for this analysis.
Protocol 1: Purity by HPLC-CAD (The Gold Standard)
Principle: CAD detects all non-volatile analytes with a response that is independent of chemical structure, making it ideal for quantifying impurities without reference standards for every single byproduct.
-
Instrument: HPLC with Corona Veo or Vanquish CAD.
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[1]
-
Mobile Phase A: Methanol/Water (95:5) + 0.1% Formic Acid.[2]
-
Mobile Phase B: Isopropanol/Methanol (60:[1]40) + 0.1% Formic Acid.
-
Gradient:
-
Flow Rate: 0.8 mL/min.
-
Column Temp: 45°C.
-
Detector Settings: Evaporation Temp 35°C; Power Function 1.0.
Validation Criteria:
-
Specificity: DTG peak must be resolved from C12/C16 homologs (chain length impurities) and the 1,3-isomer.
-
Linearity: R² > 0.995 over 50–150% of target concentration.
Protocol 2: Isomeric Purity by 13C-NMR
While HPLC separates many impurities, NMR provides definitive structural proof of the sn-1,2 substitution pattern versus the sn-1,3 isomer.[1]
-
Solvent: CDCl₃.
-
Key Signals:
-
Quantification: Integration of the C2 methine signals allows calculation of the isomeric ratio.
Visualization: Analytical Decision Tree
Figure 2: Analytical workflow for validating batch release of DTG.
Storage & Stability Guidelines
Ether lipids are chemically robust against hydrolysis but chemically fragile regarding oxidation.
-
Oxidation Risk: The ether oxygen activates the adjacent
-methylene protons, making them susceptible to radical abstraction and peroxide formation. -
Storage Protocol:
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen overlay is mandatory.
-
Container: Amber glass (to prevent photo-oxidation) with Teflon-lined caps.[1]
-
References
-
Scholfield, C. R. (1981). Composition of new crops: HPLC of lipids. Journal of the American Oil Chemists' Society.
-
Plante, O. J., et al. (2008). Synthesis of functionalized lipids for delivery of RNAi therapeutics. Organic Letters. [1]
-
Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Lipid Analysis. Application Note.
-
ICH Harmonised Tripartite Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
-
Avanti Polar Lipids. (2024). Storage and Handling of Lipids. Technical Guide.
A Comprehensive Technical Guide to the Thermal Analysis of 1,2-Di-O-tetradecylglycerol for Pharmaceutical Applications
This in-depth technical guide provides a comprehensive overview of the thermal analysis of 1,2-Di-O-tetradecylglycerol, a synthetic diether lipid of significant interest in the development of advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the characterization of this pivotal excipient.
Foreword: The Critical Role of Thermal Analysis in Lipid-Based Drug Delivery
The advent of lipid-based nanoparticles (LNPs) and other novel drug carriers has revolutionized the pharmaceutical landscape, enabling the delivery of a wide array of therapeutic agents, from small molecules to complex biologics like mRNA.[1] At the heart of these delivery systems are synthetic lipids, such as this compound, which offer enhanced stability and unique formulation characteristics compared to their natural counterparts.[2] The physicochemical properties of these lipids, particularly their thermal behavior, are paramount to the successful design, manufacture, and performance of the final drug product.
Thermal analysis techniques, principally Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide a critical lens through which we can understand and control the behavior of these lipids. This guide will delve into the practical application of these techniques to this compound, elucidating how its thermal properties influence formulation stability, manufacturing processes, and ultimately, therapeutic efficacy.
This compound: A Profile
This compound is a saturated dialkyl glyceryl ether. Its structure, featuring two C14 alkyl chains linked to a glycerol backbone via ether bonds, imparts a high degree of chemical stability.[3] This stability is a key advantage in pharmaceutical formulations, offering resistance to oxidative degradation.
| Property | Value | Source |
| Chemical Formula | C31H64O3 | [4] |
| Molecular Weight | 484.84 g/mol | [4] |
| Common Names | 1,2-O-Ditetradecyl-rac-glycerol, 1,2-Ditetradecylglycerol | [4] |
| CAS Number | 36314-51-9 | [4] |
The primary application of this compound in the pharmaceutical industry is as a component of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[5] Its thermal properties are crucial for both the manufacturing process of these nanoparticles and their stability during storage and administration.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC is a cornerstone technique in the thermal analysis of lipids. It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6] This allows for the precise determination of thermal transitions such as melting, crystallization, and polymorphic transformations.[7] For this compound, DSC provides invaluable information on its physical state within a formulation, which directly impacts drug encapsulation and release.[8]
The "Why" Behind the Method: Causality in Experimental Choices
The selection of DSC as a primary analytical tool is driven by the need to understand the solid-state behavior of this compound. The crystalline form of a lipid excipient can significantly influence the stability of a drug formulation.[9] For instance, the transition to a more stable polymorphic form during storage can lead to the expulsion of the encapsulated drug.[9] DSC allows for the identification and characterization of these polymorphic forms, enabling the development of robust and stable formulations.
Experimental Protocol: A Self-Validating System
The following protocol is designed to provide a comprehensive thermal profile of this compound. Each step is critical for ensuring the accuracy and reproducibility of the results.
Instrumentation: A calibrated heat-flux DSC instrument is required.
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during the experiment.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
Thermal Program:
-
Equilibrate the sample at 0°C.
-
Hold isothermally for 5 minutes to ensure thermal equilibrium.
-
Ramp the temperature from 0°C to 100°C at a heating rate of 10°C/min. This initial heating scan is crucial for understanding the initial state of the material and erasing its prior thermal history.
-
Hold at 100°C for 5 minutes to ensure complete melting.
-
Cool the sample from 100°C to 0°C at a controlled rate of 10°C/min to observe crystallization behavior.
-
Hold at 0°C for 5 minutes.
-
Perform a second heating scan from 0°C to 100°C at 10°C/min to analyze the thermal behavior of the recrystallized material.
Atmosphere: Nitrogen at a flow rate of 50 mL/min to provide an inert environment.
Caption: TGA Experimental Workflow for this compound.
Expected Thermal Stability and Data Interpretation
The TGA curve for this compound is expected to show a single-step decomposition at a relatively high temperature, reflecting the stability of the ether linkages.
Expected TGA Features:
-
Decomposition Onset Temperature (Td): The temperature at which significant mass loss begins. This is a critical parameter for defining the upper limit for processing temperatures.
-
Derivative Thermogravimetry (DTG) Peak: The peak of the first derivative of the TGA curve indicates the temperature of the maximum rate of decomposition.
| Parameter | Expected Observation | Significance in Drug Delivery |
| Onset of Decomposition (Td) | A sharp decrease in mass at elevated temperatures. | Defines the maximum safe processing temperature for manufacturing lipid nanoparticles. |
| Residue | The percentage of mass remaining at the end of the experiment. | For a pure lipid, the residue should be close to zero. Significant residue may indicate the presence of inorganic impurities. |
Integrated Thermal Analysis: A Holistic Approach
While DSC and TGA provide complementary information, a truly comprehensive understanding of the thermal behavior of this compound is achieved when these techniques are used in conjunction. For example, a mass loss observed in TGA at a temperature corresponding to an endotherm in DSC can help to distinguish between melting and decomposition.
Conclusion: From Thermal Properties to Rational Formulation Design
The thermal analysis of this compound is not merely an academic exercise; it is a fundamental component of rational drug delivery system design. A thorough understanding of its melting behavior, polymorphism, and thermal stability, as elucidated by DSC and TGA, empowers researchers and formulation scientists to:
-
Select appropriate manufacturing processes: The melting point of the lipid will dictate whether a hot or cold homogenization technique is suitable.
-
Optimize formulation composition: Understanding drug-lipid interactions through shifts in thermal transitions can guide the selection of compatible active pharmaceutical ingredients and other excipients.
-
Ensure long-term product stability: By characterizing and controlling the polymorphic form of the lipid, the shelf-life and performance of the drug product can be assured.
-
Meet regulatory requirements: A comprehensive thermal analysis data package is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.
As the demand for sophisticated lipid-based drug delivery systems continues to grow, the principles and practices outlined in this guide will remain essential for the successful development of safe and effective medicines.
References
- Bulbake, U., Doppalapudi, S., Kommineni, N., & Khan, W. (2017).
- Grossi, V., et al. (2015). Temperature-Dependent Alkyl Glycerol Ether Lipid Composition of Mesophilic and Thermophilic Sulfate-Reducing Bacteria. Frontiers in Microbiology, 8, 1513.
-
Improved Pharma. (2023, October 6). Understanding solid lipid nanoparticles using DSC. Retrieved from [Link]
- Maltam, S., & Hajiyeva, S. (2021). Analysis of DSC (differential scanning calorimetry) thermograms of milk fat. Technology Audit and Production Reserves, 5(3/61), 36-39.
- Mannock, D. A., et al. (1994). Thermotropic phase properties of 1,2-di-O-tetradecyl-3-O-(3-O-methyl-beta-D-glucopyranosyl)-sn-glycerol. Biophysical Journal, 67(3), 1141–1149.
- Mergny, J. L., & Lacroix, L. (2003). Analysis of thermal melting curves. Oligonucleotides, 13(6), 515-537.
-
Mettler-Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]
-
PennState MRI. (2021, December 25). Introduction to Thermal Analysis [Video]. YouTube. [Link]
- Płachta, P., et al. (2023). Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder. Pharmaceutics, 15(12), 2735.
- Rahmat, N., et al. (2010). Physico-chemical properties of glycerol.
-
ResearchGate. (n.d.). DSC curves of (a) Lamivudine. (b) Cholesterol. (c) Phospholipon V R... Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of empty liposome, LA, and LAN formulations. Retrieved from [Link]
- S. Byrn, R. Pfeiffer, and J.
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
- TA Instruments. (2023, May 5). Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery.
- Metasci. (n.d.). Safety Data Sheet 1,2-o-Ddihexadecyl-Sn-glycerol.
- Carl ROTH. (n.d.).
- Express Pharma. (2023, April 13).
- Truffo, A. D. M., et al. (2018). Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies. Pharmaceutics, 10(4), 211.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsulated lipid nanoparticles (LNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 7. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Stability Fusogenic Lipid Nanoparticles using 1,2-Di-O-tetradecylglycerol
[1]
Executive Summary
This guide details the integration of 1,2-Di-O-tetradecylglycerol (also known as 1,2-dimyristyl glycerol ether) into lipid nanoparticle (LNP) formulations.[1] Unlike standard ester-based helper lipids (e.g., DSPC, DOPE), this dialkyl glycerol ether offers a unique combination of hydrolytic stability and fusogenic potential .
By replacing traditional structural phospholipids with this compound, researchers can engineer LNPs with enhanced resistance to enzymatic degradation and improved endosomal escape kinetics.[1] This protocol outlines the specific formulation ratios, microfluidic assembly steps, and critical quality attributes (CQAs) required to validate these high-performance carriers.
Scientific Mechanism: The Ether Advantage
Chemical Distinction
Standard LNPs rely on phospholipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) or DOPE.[1][2] These are esters , susceptible to hydrolysis by intracellular lipases and low pH environments.
-
This compound contains ether linkages at the sn-1 and sn-2 positions.[1]
-
Result: The lipid is chemically inert to phospholipases, preventing premature payload release and extending circulation half-life.
Geometric Mechanism (Endosomal Escape)
The efficacy of an LNP is defined by its ability to escape the endosome. This process is driven by the lipid's "packing parameter" (
-
Cylindrical Lipids (
): e.g., DSPC.[3] Stabilize the bilayer (Lamellar Phase ). -
Cone-Shaped Lipids (
): e.g., this compound.[4][5] The small hydroxyl headgroup relative to the bulky tetradecyl tails induces negative membrane curvature .ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Mechanism: In the acidic endosome, these cone-shaped lipids promote the transition from a stable lamellar phase to the inverted hexagonal phase (
) . This phase change disrupts the endosomal membrane, facilitating the cytosolic release of mRNA.
Mechanism Diagram
The following diagram illustrates the structural role of this compound in promoting endosomal escape compared to standard DSPC.
Caption: Comparison of lipid geometry effects on intracellular delivery. The cone-shaped ether lipid facilitates the HII phase transition essential for mRNA release.[1]
Formulation Protocol
This protocol replaces the standard helper lipid (DSPC or DOPE) with this compound.[1]
Materials Checklist
| Component | Role | Recommended Reagent |
| Ionizable Lipid | mRNA Complexation | DLin-MC3-DMA or ALC-0315 |
| Ether Helper Lipid | Fusogenicity/Stability | This compound (CAS: 19670-55-4) |
| Cholesterol | Structural Integrity | Cholesterol (Animal-free) |
| PEG-Lipid | Steric Shielding | DMG-PEG 2000 |
| Payload | Therapeutic Cargo | CleanCap® Fluc mRNA or similar |
| Buffer A | Aqueous Phase | 50 mM Citrate Buffer, pH 4.0 |
| Buffer B | Dialysis/Storage | 1x PBS, pH 7.4 (RNase-free) |
Lipid Molar Ratios
The standard "Onpattro-like" ratio is modified to utilize the ether lipid.
-
Standard: 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG)[3]
-
Ether-Modified: 50:10:38.5:1.5 (Ionizable : This compound : Chol : PEG)[1][3]
Note: If higher fusogenicity is required, the ether lipid concentration can be increased to 15-20%, reducing Cholesterol accordingly.
Step-by-Step Manufacturing (Microfluidic Mixing)
Step 1: Lipid Stock Preparation [6]
-
Dissolve lipids individually in 100% Ethanol .
-
Combine lipids into a single master mix at a total lipid concentration of 10–12.5 mM .
Step 2: mRNA Preparation
-
Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) .
-
Target an N/P ratio (Nitrogen to Phosphate) of 6:1 (typically requires mRNA conc. ~0.15 - 0.2 mg/mL depending on the ionizable lipid).[1]
Step 3: Microfluidic Mixing
-
Load the Lipid Mix and mRNA solution into separate syringes.
-
Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol).
-
Set Total Flow Rate (TFR) to 12 mL/min (for benchtop devices like NanoAssemblr®).
-
Discard the first 200 µL (waste) and collect the stable LNP stream.
Step 4: Downstream Processing
-
Dilution: Immediately dilute the 25% ethanol output 40x with 1x PBS (pH 7.4) to quench particle growth.
-
Dialysis/TFF: Buffer exchange into PBS using a 100 kDa MWCO membrane to remove ethanol and unencapsulated mRNA.
-
Filtration: Sterile filter using a 0.2 µm PES membrane.
Characterization & Validation
Critical Quality Attributes (CQAs)
| Attribute | Method | Target Specification |
| Particle Size | Dynamic Light Scattering (DLS) | 60 – 100 nm |
| Polydispersity (PDI) | DLS | < 0.20 (Monodisperse) |
| Encapsulation Efficiency | RiboGreen Assay (+/- Triton X-100) | > 85% |
| pKa | TNS Fluorescence Assay | 6.2 – 6.8 |
| Zeta Potential | ELS | Near neutral (-5 to +5 mV) at pH 7.4 |
Stability Stress Test (The "Ether" Validation)
To validate the advantage of this compound over DSPC:
-
Incubate both Ether-LNP and Standard-LNP (DSPC) at 37°C in 10% Serum for 24 hours.
-
Measure Free Fatty Acid (FFA) release (using an enzymatic FFA kit).
-
Expected Result: DSPC LNPs will show FFA release due to phospholipase activity. Ether-LNPs should show negligible FFA release , confirming hydrolytic stability.[1]
Workflow Visualization
Caption: Manufacturing workflow for Ether-Lipid LNPs. Critical control points include the lipid solubilization and rapid pH quenching.
References
-
Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews, 99, 129-137.[1]
-
Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery.[7] Nature Reviews Materials, 6, 1078–1094. [1]
-
Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology, 28, 172–176.
-
Kulkarni, J. A., et al. (2018). The role of lipid polymorphism in lipid nanoparticle-mediated delivery of RNA therapeutics. Nanoscale, 10, 15685-15697.[1]
-
PubChem. 1,2-Di-O-tetradecyl-sn-glycerol (Compound Summary).
Sources
- 1. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Replacing cholesterol and PEGylated lipids with zwitterionic ionizable lipids in LNPs for spleen-specific mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]
- 5. biosynth.com [biosynth.com]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. Alternative Structural Lipids Impact mRNA-Lipid Nanoparticle Morphology, Stability, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced LNP Formulation with 1,2-Di-O-tetradecylglycerol
Executive Summary & Scientific Rationale
This guide details the formulation of Lipid Nanoparticles (LNPs) incorporating 1,2-Di-O-tetradecyl-sn-glycerol , a non-hydrolyzable diether lipid. Unlike conventional ester-linked lipids (e.g., DSPC, DPPC) used in standard mRNA vaccines, ether lipids provide exceptional chemical stability against phospholipases and extreme pH environments.
The "Ether Advantage" in LNP Engineering
The core rationale for selecting 1,2-Di-O-tetradecylglycerol lies in its ether bond stability and bioactive potential .
-
Metabolic Stability: The lack of ester bonds renders this lipid immune to sn-1 and sn-2 hydrolysis by intracellular lipases. This is critical for oral delivery formulations or long-circulating depots where premature degradation is a failure mode.
-
Membrane Packing: The C14 (myristyl) ether chains pack tighter than their ester counterparts due to the absence of the carbonyl oxygen, potentially altering the LNP's phase transition temperature (
) and payload release kinetics. -
Bioactivity Warning (Critical): As a dialkyl glycerol, this molecule is a structural analog of Diacylglycerol (DAG). It is a known potent and persistent activator of Protein Kinase C (PKC) because it is not metabolized by DAG kinases.
-
Formulation Note: If used as a free lipid (with an exposed hydroxyl group), the LNP will possess intrinsic signaling activity. If used as a hydrophobic anchor for a PEG-conjugate (PEG-Diether), this bioactivity is masked.
-
Material Specifications & Preparation
| Parameter | Specification | Notes |
| Chemical Name | 1,2-Di-O-tetradecyl-sn-glycerol | Also known as 1,2-Dimyristyl-sn-glycerol |
| Molecular Weight | ~486.8 g/mol | |
| Lipid Class | Dialkyl Glycerol (Ether Lipid) | Non-ionic, Neutral |
| Solubility | Ethanol, Chloroform | Insoluble in water . Requires organic solvent injection. |
| Storage | -20°C, Powder/Chloroform | Hygroscopic; keep desiccated. |
| Purity Requirement | >99% (TLC/HPLC) | Critical to avoid mono-alkyl impurities which are lytic. |
Pre-Formulation Handling
-
Solubilization: Dissolve this compound in absolute ethanol (200 proof) to a stock concentration of 10–20 mg/mL .
-
Sonication: If the lipid resists solubilization at room temperature, warm the ethanol to 37°C and bath sonicate for 5 minutes. Ether lipids can be more crystalline than esters.
Formulation Strategy & Molar Ratios
The incorporation of this compound typically follows one of two strategies:
Strategy A: Structural Helper Lipid (Replacing DSPC/Cholesterol)
Used to increase membrane rigidity and stability.
-
Target: 5–10 mol% of total lipid.
-
Effect: Reduces membrane permeability; imparts PKC-activating properties to the particle surface.
Strategy B: PEG-Lipid Anchor (Pre-conjugated)
Note: This requires the lipid to be conjugated to PEG (e.g., PEG2000-Diether). If using the raw glycerol, you are following Strategy A.
Recommended Formulation (Standard LNP)
We will use a standard 4-component LNP system, substituting the helper lipid or a portion of cholesterol with the ether lipid.
| Component | Role | Molar Ratio (Mol %) | Mass (mg) for 1 mL Prep* |
| Ionizable Lipid (e.g., MC3/SM-102) | RNA Complexation | 50% | 6.4 mg |
| This compound | Stabilizer / Helper | 10% | 0.8 mg |
| Cholesterol | Structural Integrity | 38.5% | 2.5 mg |
| PEG-Lipid (e.g., PEG-DMG) | Steric Shielding | 1.5% | 0.6 mg |
*Calculated for approx. Total Lipid Concentration = 10 mg/mL (variable based on MW).
Detailed Protocol: Microfluidic Mixing
This protocol uses a standard staggered herringbone mixer (e.g., NanoAssemblr) or T-junction mixer.
Phase 1: Preparation of Phases
-
Organic Phase (Lipid Mix):
-
Combine Ionizable Lipid, this compound, Cholesterol, and PEG-Lipid in ethanol at the molar ratios defined above.
-
Ensure total lipid concentration in ethanol is 10–12.5 mM .
-
Critical Step: Verify this compound is fully dissolved. It may precipitate faster than cholesterol if the ethanol is cold. Keep at RT.
-
-
Aqueous Phase (Payload):
-
Dilute Nucleic Acid (mRNA/siRNA) in 25 mM Sodium Acetate buffer (pH 4.0) .
-
Target N/P Ratio (Nitrogen to Phosphate): 6:1 (Standard) or 3:1 (for lower toxicity).
-
Phase 2: Mixing Process
-
Flow Rate Ratio (FRR): Set Aqueous:Ethanol ratio to 3:1 .
-
Total Flow Rate (TFR): 12 mL/min (for benchtop microfluidics).
-
Execution:
-
Prime the lines with buffer/ethanol.
-
Inject fluids simultaneously.
-
Collect the output (LNP suspension) into a sterile tube containing 2x volume of PBS (pH 7.4) to immediately quench the pH and stabilize the particles.
-
Phase 3: Downstream Processing (Dialysis)
-
Buffer Exchange: Transfer the LNP suspension to a dialysis cassette (20k MWCO) or use Tangential Flow Filtration (TFF).
-
Dialysate: 1x PBS (pH 7.4).
-
Duration: Dialyze for 12–18 hours at 4°C with at least 2 buffer changes to remove ethanol.
-
Note: Ether lipids are extremely hydrophobic; ensure no ethanol remains, or the particles may fuse.
-
-
Filtration: Sterile filter through a 0.2 µm PES membrane.
Visualization of Workflow & Mechanism
Diagram 1: Formulation Workflow
Caption: Step-by-step microfluidic assembly of Ether-Stabilized LNPs.
Diagram 2: Structural Impact of Ether Lipids
Caption: Comparison of Ester vs. Ether lipid stability and bioactivity mechanisms.
Analytical Characterization & QC
Every batch must be validated against these criteria:
| Assay | Method | Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | 60–100 nm (PDI < 0.2) |
| Zeta Potential | ELS (in 10mM NaCl) | Near neutral (-10 to +10 mV) |
| Encapsulation Efficiency | RiboGreen Assay (+/- Triton X) | > 85% |
| Lipid Identification | HPLC-CAD / LC-MS | Confirm presence of Ether Lipid (RT will differ from esters) |
| Bioactivity Check | PKC Kinase Assay | Critical: Verify if LNP induces unwanted signaling in target cells. |
Troubleshooting & Optimization
Issue: Particle Aggregation (Size > 150 nm)
-
Cause: Ether lipids are more hydrophobic and may crystallize or phase-separate during mixing.
-
Solution: Increase the temperature of both the ethanol and aqueous phases to 35–40°C during mixing to ensure the ether lipid remains fluid (though C14
is relatively low, mixing kinetics can induce precipitation).
Issue: Low Encapsulation Efficiency
-
Cause: The neutral ether lipid may interfere with the ionizable lipid's ability to condense RNA if the ratio is too high.
-
Solution: Reduce this compound to 5 mol% and increase Cholesterol.
Issue: Cytotoxicity in Cell Culture
-
Cause:PKC Activation. The diether glycerol is activating signaling pathways leading to apoptosis or stress.
-
Solution: This is an intrinsic property of the molecule. If toxicity is too high, this lipid cannot be used as a bulk helper lipid. Consider using it only as a PEG-anchor (where the OH is blocked) or reducing the dose.
References
-
Paltauf, F. (1983). Ether lipids in biological and model membranes. In Ether Lipids: Biochemical and Biomedical Aspects. Academic Press.
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.
-
Heymans, F., et al. (1987). Intracellular processing of ether lipids. Biochimica et Biophysica Acta (BBA).
-
Quest, A. F., et al. (1997). Diacylglycerols and their ether analogues: distinct activators of Protein Kinase C. Journal of Biological Chemistry.
-
Avanti Polar Lipids. (n.d.). 1,2-di-O-tetradecyl-sn-glycerol Product Page.
Application Note: 1,2-Di-O-tetradecylglycerol (DTG) in mRNA LNP Engineering
Executive Summary
The efficacy of lipid nanoparticles (LNPs) for mRNA delivery is governed by the "PEG-shedding" rate—the kinetics at which the polyethylene glycol (PEG)-lipid component dissociates from the LNP surface in vivo. While ester-linked anchors like 1,2-dimyristoyl-sn-glycerol (DMG) facilitate rapid shedding (ideal for liver transfection and vaccines), they limit systemic circulation time.[1]
1,2-Di-O-tetradecyl-sn-glycerol (DTG) is a dialkyl glycerol ether lipid.[1] Unlike its ester analog (DMG), DTG possesses ether linkages at the sn-1 and sn-2 positions, rendering it resistant to hydrolytic degradation and significantly increasing its membrane retention time. This application note details the utilization of DTG as a hydrophobic scaffold for PEG-lipids (PEG-DTG) to engineer LNPs with extended circulation half-lives, enabling passive accumulation in distal tissues (e.g., tumors, injured brain) via the Enhanced Permeability and Retention (EPR) effect.
Technical Background & Mechanism
The Ether vs. Ester Paradigm
The structural difference between DTG and DMG is subtle but pharmacologically profound.
-
DMG (Ester): Subject to rapid hydrolysis by serum esterases and lipases.[1] The C14 acyl chains are cleaved or desorbed quickly (
min), destabilizing the LNP and facilitating fusion with hepatocytes. -
DTG (Ether): The ether bonds are chemically stable in plasma.[1] The C14 alkyl chains remain anchored in the lipid bilayer for extended periods, maintaining the "stealth" PEG layer and preventing opsonization by ApoE, thus bypassing rapid hepatic clearance.
Mechanism of Action
-
Stealth Maintenance: DTG anchors retain the PEG corona, sterically hindering adsorption of serum proteins (opsonins).[1]
-
Circulation Extension: Reduced opsonization lowers uptake by the Mononuclear Phagocyte System (MPS), increasing blood residence time.[1]
-
Biodistribution Shift: While DMG-LNPs target the liver, DTG-LNPs are distributed more broadly, making them suitable for extra-hepatic targets.[1]
Pathway Visualization
The following diagram illustrates the differential fate of LNPs formulated with DMG (Ester) versus DTG (Ether) anchors.
Caption: Comparative pharmacokinetics of Ester (DMG) vs. Ether (DTG) lipid anchors in mRNA LNPs.[1]
Experimental Protocols
Materials Required[1][2]
-
Cargo: CleanCap® Firefly Luciferase mRNA (or target gene).[1]
-
Ionizable Lipid: SM-102 or MC3 (Standard reference).[1]
-
PEG-Lipids (Variable):
-
Buffer: 50 mM Citrate pH 4.0 (Aqueous), Ethanol (Organic).[1]
-
Equipment: NanoAssemblr® Ignite™ or similar microfluidic mixing device.
Protocol: Formulation of DTG-Anchored LNPs
This protocol synthesizes LNPs with a lipid molar ratio of 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG-Lipid).[1]
Step 1: Lipid Stock Preparation
-
Dissolve all lipids individually in 100% Ethanol to 10 mg/mL.[1]
-
Prepare the Organic Phase by mixing lipids in the following molar ratios:
-
Adjust total lipid concentration to 12.5 mM in Ethanol.[1]
Step 2: mRNA Preparation
Step 3: Microfluidic Mixing
-
Set Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic).[1]
-
Set Total Flow Rate (TFR) to 12 mL/min.[1]
-
Inject Organic Phase (Lipids) and Aqueous Phase (mRNA) into the microfluidic cartridge.[1]
-
Collect the output into a sterile tube containing 1 volume of PBS (pH 7.[1]4) to quench the pH immediately.[1]
Step 4: Downstream Processing
-
Dialysis: Transfer LNP solution to a Slide-A-Lyzer™ cassette (20k MWCO). Dialyze against 1000x volume of PBS (pH 7.4) for 12 hours at 4°C to remove ethanol and neutralize pH.
-
Concentration: Use Amicon Ultra Centrifugal Filters (100k MWCO) if concentration is required.
-
Filtration: Sterile filter through a 0.2 µm PES membrane.
Protocol: In Vitro PEG-Shedding Assay (FRET Method)
To validate the stability of the DTG anchor compared to DMG.
Principle: Incorporate a FRET pair (e.g., NBD-PE and Rhodamine-PE) into the LNP.[1] As PEG-lipids shed and LNPs fuse or destabilize, FRET efficiency decreases.[1] Alternatively, use a dialytic challenge.
-
Formulation: Prepare LNPs as above, but include 0.5 mol% PEG-DTG (or PEG-DMG) labeled with a fluorophore (e.g., FITC-PEG-DTG) or use radiolabeled PEG lipids.
-
Incubation: Incubate LNPs in 100% Mouse Serum at 37°C.
-
Sampling: At T = 0, 1h, 4h, 24h, remove aliquots.
-
Separation: Run aliquots through a Size Exclusion Chromatography (SEC) column (Sepharose CL-4B).[1] Intact LNPs elute in the void volume; shed PEG-lipids elute later.[1]
-
Quantification: Measure fluorescence/radioactivity in the LNP fraction relative to total.
Data Analysis & Expected Results
Physicochemical Characterization
DTG and DMG formulations should yield identical physical properties post-synthesis.[1] Differences only emerge under biological stress.[1]
| Parameter | Specification (Target) | Method |
| Particle Size (Z-avg) | 60 – 90 nm | Dynamic Light Scattering (DLS) |
| Polydispersity (PDI) | < 0.15 | DLS |
| Encapsulation Efficiency | > 90% | RiboGreen Assay (+/- Triton X-100) |
| Zeta Potential | -5 to +5 mV (Neutral) | Electrophoretic Light Scattering |
Pharmacokinetic Comparison (Mouse Model)
When injected IV (1 mg/kg mRNA) into Balb/c mice:
| Metric | PEG-DMG (Ester) LNP | PEG-DTG (Ether) LNP | Interpretation |
| Serum | ~ 30 - 60 mins | > 12 hours | DTG prevents rapid clearance.[1] |
| Liver Expression | High (Dominant) | Low to Moderate | DTG reduces ApoE-mediated hepatic uptake.[1] |
| Spleen Expression | Moderate | High | Extended circulation allows passive splenic uptake.[1] |
| Tumor Accumulation | Low | High | EPR effect requires long circulation (DTG).[1] |
Critical Considerations & Troubleshooting
-
Immune Stimulation: While DTG extends circulation, persistent PEGylation can lead to "ABC" (Accelerated Blood Clearance) phenomenon upon repeat dosing due to anti-PEG IgM production.[1] Mitigation: Use DTG only for applications requiring single-dose long-circulation or systemic distribution, or pair with low-immunogenicity PEG variants.[1]
-
Endosomal Escape: Highly stable PEG-DTG coats can hinder the fusion of the LNP with the endosomal membrane, potentially reducing transfection efficiency per cell compared to DMG. Optimization: If transfection is low, reduce PEG-DTG molar percentage from 1.5% to 0.75% or mix DTG/DMG ratios to tune shedding rates.[1]
-
Purity: Ensure 1,2-Di-O-tetradecyl-sn-glycerol is >98% pure and free of mono-alkyl impurities, which can act as lysolipids and destabilize the membrane.
References
-
Suzuki, Y., et al. (2020).[1] "Biodegradable lipid nanoparticles induce potent mucosal immunity against SARS-CoV-2."[1] Proceedings of the National Academy of Sciences. Link (Demonstrates the role of shedding kinetics).[1]
-
Mui, B. L., et al. (2013).[1] "Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles." Molecular Therapy - Nucleic Acids. Link (Foundational paper comparing C14-PEG vs C18-PEG and Ester vs Ether anchors).[1]
-
Judge, A., et al. (2006).[1] "Hypersensitivity reactions following administration of liposomal drugs: Clinical picture, management and mechanism." Methods in Enzymology. (Context on complement activation by ether lipids).
-
Avanti Polar Lipids. "Product Data: 1,2-Di-O-tetradecyl-sn-glycerol."[1][3] Link (Chemical properties and synthesis reagent data).[1]
-
Hald Albertsen, C., et al. (2022).[1] "The role of lipid components in lipid nanoparticles for vaccines and gene therapy."[4][5] Advanced Drug Delivery Reviews. Link (Review of helper lipid functions).
Sources
- 1. 1,2-O-Dioctadecyl-sn-glycerol | C39H80O3 | CID 13418278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 5. Why mRNA Lipid Nanoparticles Outperform Traditional Methods [eureka.patsnap.com]
Application Note: Protocol for 1,2-Di-O-tetradecylglycerol Liposome Preparation
Abstract & Introduction
This application note details the protocol for preparing liposomes incorporating 1,2-Di-O-tetradecyl-sn-glycerol (also known as 1,2-di-O-myristyl-sn-glycerol). Unlike conventional ester-based phospholipids, this molecule is a dialkyl glycerol ether . It lacks a phosphate headgroup and is chemically distinct due to the stability of its ether bonds against hydrolysis and phospholipase degradation.
Critical Formulation Insight: 1,2-Di-O-tetradecylglycerol is a neutral lipid (analogous to diacylglycerol, DAG). It does not form stable bilayer vesicles (liposomes) when dispersed alone in aqueous media; it tends to form inverted hexagonal phases or precipitates. To generate stable liposomes, it must be co-formulated with a bilayer-forming phospholipid (e.g., DSPC, DOPE) and a membrane stabilizer (Cholesterol).
This protocol uses the Thin Film Hydration (Bangham) method, optimized for high-transition temperature (
Key Applications
-
Signaling Studies: Acts as a stable analog of diacylglycerol (DAG) to activate Protein Kinase C (PKC) without rapid metabolic degradation.
-
Ether-Lipid Anchors: Used as a hydrophobic anchor for conjugating ligands or polymers.
-
Archaeosomes: Mimicking archaeal ether lipids for enhanced stability in harsh pH or temperature conditions.
Physicochemical Properties & Materials
Target Molecule Profile
| Property | Detail |
| Chemical Name | 1,2-Di-O-tetradecyl-sn-glycerol |
| Synonyms | 1,2-di-O-myristyl-sn-glycerol; Dilauryl glycerol ether |
| CAS Number | 36314-51-9 |
| Molecular Weight | ~484.8 g/mol |
| Lipid Type | Neutral Ether Lipid (Dialkyl Glycerol) |
| Solubility | Soluble in Chloroform, Ethanol, Methanol; Insoluble in Water |
| Phase Transition ( | High (Solid at RT). Requires heating >60°C for processing.[1] |
Required Reagents
-
Primary Lipid (Host): 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC ) or 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE ) depending on application.
-
Target Lipid: 1,2-Di-O-tetradecyl-sn-glycerol.[2]
-
Stabilizer: Cholesterol (Sheep Wool, >99%).
-
Solvents: Chloroform (HPLC Grade), Methanol (HPLC Grade).
-
Hydration Buffer: PBS (pH 7.[3]4) or HEPES Buffered Saline.
Equipment
-
Rotary Evaporator (with vacuum pump and cold trap).
-
Water Bath (Temperature controlled up to 80°C).
-
Mini-Extruder Set (e.g., Avanti or Northern Lipids) with 100 nm Polycarbonate membranes.[4]
-
Probe Sonicator (Optional for small volumes).
Experimental Protocol: Thin Film Hydration
This protocol describes the preparation of DSPC:Cholesterol:this compound (55:40:5 molar ratio) liposomes. The 5% inclusion mimics signaling concentrations while maintaining bilayer integrity.
Phase 1: Solubilization & Mixing
-
Stock Preparation: Prepare 10 mg/mL stock solutions of DSPC, Cholesterol, and this compound in Chloroform/Methanol (2:1 v/v).
-
Note: The ether lipid may require gentle warming (40°C) to fully dissolve.
-
-
Mixing: In a clean, round-bottom flask, combine the lipids in the desired molar ratio.
-
Example Calculation (Total 20 µmol lipid):
-
DSPC (55%): 11 µmol
-
Cholesterol (40%): 8 µmol
-
This compound (5%): 1 µmol
-
-
-
Homogenization: Swirl gently to ensure molecular-level mixing.
Phase 2: Lipid Film Formation
-
Evaporation: Attach the flask to the rotary evaporator.
-
Bath Temp: 50°C.
-
Rotation: 100-150 rpm.
-
Vacuum: Lower pressure gradually to prevent bumping.
-
-
Drying: Continue evaporation until a thin, dry film forms on the flask wall.
-
Desiccation: Place the flask under high vacuum (lyophilizer or vacuum desiccator) for minimum 4 hours (preferably overnight) to remove trace solvent. Residual chloroform destabilizes ether-lipid bilayers.
Phase 3: Hydration (Critical Step)
Causality: The ether lipid has rigid alkyl chains. Hydration must occur above the phase transition temperature (
-
Pre-heat Buffer: Warm the PBS buffer to 65°C .
-
Hydration: Add the pre-heated buffer to the lipid film to achieve a final lipid concentration of 5–10 mM (e.g., 2-4 mL).
-
Agitation:
-
Keep the flask in a 65°C water bath.
-
Rotate or vortex vigorously for 30–60 minutes.
-
Visual Check: The film should peel off completely, forming a cloudy, milky suspension (Multilamellar Vesicles - MLVs).
-
Phase 4: Downsizing (Extrusion)
-
Assembly: Assemble the extruder with a 100 nm polycarbonate membrane .
-
Thermal Equilibration: Place the extruder block on a hot plate or heating block set to 65–70°C .
-
Warning: Attempting to extrude below
will rupture the membrane or clog the filter due to lipid rigidity.
-
-
Passage: Pass the MLV suspension through the membrane 11–21 times .
-
Outcome: The suspension should turn from milky to translucent/opalescent (Large Unilamellar Vesicles - LUVs).
-
Workflow Diagram (Graphviz)
Caption: Workflow for preparing ether-lipid incorporated liposomes via Thin Film Hydration.
Characterization & Quality Control
| Parameter | Method | Acceptance Criteria |
| Particle Size (Z-Avg) | Dynamic Light Scattering (DLS) | 90–120 nm (for 100 nm extrusion) |
| Polydispersity Index (PDI) | DLS | < 0.200 (indicates monodisperse population) |
| Zeta Potential | ELS | Near neutral (-5 to +5 mV) unless charged lipids added |
| Lipid Recovery | HPLC-ELSD or Phosphorus Assay | > 85% of starting material |
Structural Logic: Ether vs. Ester
The diagram below illustrates why this compound requires a host lipid.
Caption: Geometric packing constraints requiring co-formulation of neutral ether lipids with cylindrical phospholipids.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Film not hydrating | Increase hydration temp to 70°C; Sonicate bath briefly. | |
| Aggregates/Precipitation | Ether lipid ratio too high | Reduce this compound content to <20 mol%. |
| Clogged Extruder | Lipids in gel phase (too cold) | Re-heat extruder block; Ensure temp > |
| Leaky Liposomes | Phase separation | Increase Cholesterol content (up to 40-50%) to fluidize/stabilize. |
References
-
BOC Sciences. (2022). Liposome Preparation Guide: Conventional hydration and novel methods. YouTube. [Link]
-
National Institutes of Health (NIH). (2022). Liposomes: Structure, composition, types, and clinical applications.[5] PMC. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid loss and compositional change during preparation of simple two-component liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1,2-Di-O-tetradecylglycerol
This Application Note is designed for analytical chemists and formulation scientists involved in the characterization of lipid raw materials, specifically for Lipid Nanoparticle (LNP) and protein kinase signaling research.
Target Analyte: 1,2-Di-O-tetradecyl-sn-glycerol (1,2-DTG)
Chemical Class: Dialkyl Glycerol Ethers (Ether Lipids)
CAS Registry: 19595-36-9 (racemic) / Specific stereoisomers vary
Molecular Formula: C
Introduction & Analytical Strategy
1,2-Di-O-tetradecylglycerol is a critical neutral lipid intermediate. Unlike its ester analog (1,2-Dimyristoyl-sn-glycerol), the ether linkages at the sn-1 and sn-2 positions confer resistance to hydrolysis and oxidation. This stability makes it invaluable for creating robust LNP bilayers and as a non-metabolizable probe for Protein Kinase C (PKC) pathways.
The Analytical Challenge
-
Lack of Chromophore: The molecule lacks conjugated double bonds, rendering standard UV-Vis detection (254 nm) useless.
-
Lipophilicity: The two C14 chains create high hydrophobicity, requiring strong organic mobile phases.
-
Isomerism: Synthetic routes often produce the thermodynamic byproduct 1,3-Di-O-tetradecylglycerol . Quantifying this impurity is critical for biological consistency.
Method Selection Matrix
| Feature | HPLC-CAD (Recommended) | GC-FID (Alternative) | LC-MS/MS (High Sensitivity) |
| Primary Use | QC, Purity, Bulk Quantification | Impurity Profiling, Regio-isomer separation | Trace analysis in biological matrices (plasma/tissue) |
| Detection Principle | Charged Aerosol (Mass sensitive) | Flame Ionization (Carbon counting) | Mass-to-Charge Ratio (m/z) |
| Derivatization | None | Required (Silylation) | None |
| Linearity | Excellent (Curvilinear > Linear) | Excellent | Good (Matrix dependent) |
Protocol A: HPLC-CAD (The Gold Standard for QC)
Reagents & Equipment
-
System: UHPLC/HPLC with Gradient Pump.
-
Detector: Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm). Note: A shorter column with higher hydrophobicity is preferred.
-
Solvents:
-
Mobile Phase A: Methanol (LC-MS grade).
-
Mobile Phase B: Isopropanol (LC-MS grade).
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 45°C (Improves mass transfer of lipids).
-
Injection Volume: 5–10 µL.
-
CAD Settings: Evaporation Temp: 35°C; Power Function: 1.0 (or optimized for linearity).
Gradient Profile
| Time (min) | % Mobile Phase A (MeOH) | % Mobile Phase B (IPA) | Event |
| 0.0 | 100 | 0 | Equilibrate |
| 2.0 | 100 | 0 | Injection / Hold |
| 12.0 | 20 | 80 | Linear Ramp |
| 15.0 | 0 | 100 | Wash |
| 16.0 | 100 | 0 | Re-equilibration |
Data Processing
1,2-DTG typically elutes between 8–10 minutes. The 1,3-isomer (if present) is slightly more hydrophobic and will elute after the 1,2-peak due to the linear conformation interacting more strongly with the C18 stationary phase.
Protocol B: GC-FID (High Resolution Isomer Analysis)
Rationale: Gas Chromatography provides superior resolution for separating the 1,2- and 1,3- regioisomers. However, the free hydroxyl group at sn-3 must be derivatized to prevent peak tailing and thermal degradation.
Derivatization Workflow (Silylation)
-
Sample: Dissolve 1 mg of 1,2-DTG in 100 µL Chloroform.
-
Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction: Incubate at 60°C for 30 minutes in a sealed vial.
-
Dry: Evaporate to dryness under Nitrogen (
). -
Reconstitution: Re-dissolve in 1 mL n-Heptane for injection.
GC Conditions[2]
-
Column: High-temperature non-polar column (e.g., DB-5ht or ZB-5HT, 30m x 0.25mm, 0.10µm film).
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 300°C.
-
Detector: FID @ 320°C.
-
Oven Program:
-
Start: 150°C (Hold 1 min).
-
Ramp: 15°C/min to 320°C.
-
Hold: 10 min at 320°C.
-
Protocol C: LC-MS/MS (Biological Quantification)
Rationale: For pharmacokinetic (PK) studies where sensitivity in the ng/mL range is required.
Ionization Strategy
-
Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode is preferred over ESI for neutral ether lipids.
-
Adduct Formation: Use Ammonium Formate (5 mM) in the mobile phase to drive
adduct formation. -
MRM Transition:
-
Precursor:
( ) -
Product:
(Loss of one tetradecyl chain + glycerol fragment).
-
Visualizing the Workflow
Caption: Decision tree for selecting the appropriate analytical workflow based on sample type and data requirements.
Validation Parameters (Self-Validating System)
To ensure the protocol is trustworthy, perform these checks:
-
System Suitability (SST):
-
Inject a standard 6 times. RSD of peak area must be < 2.0% (CAD) or < 5.0% (MS).
-
Resolution Check: If analyzing isomers, the resolution (
) between 1,2-DTG and 1,3-DTG must be > 1.5.
-
-
Linearity & Range:
-
CAD: Response is curvilinear. Plot log(Area) vs. log(Concentration) or use a quadratic fit. Range: 0.01 mg/mL to 1.0 mg/mL.
-
GC-FID: Linear response. Range: 0.05 mg/mL to 2.0 mg/mL.
-
-
Recovery (Accuracy):
-
Spike 1,2-DTG into a blank matrix (e.g., empty LNP formulation buffer). Recovery should be 95–105%.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (GC) | Incomplete derivatization | Ensure reagents are fresh; increase incubation time to 60 min. |
| No Signal (HPLC) | Wrong detector settings | CAD nebulizer must be clean. Ensure mobile phase is volatile (no phosphate buffers). |
| Ghost Peaks | Carryover | Lipids stick to injector loops. Use a needle wash of 50:50 IPA:Hexane. |
| Retention Shift | Temperature fluctuation | Thermostat the column compartment strictly at 45°C. |
References
-
Review of Lipid Analysis: Cajka, T., & Fiehn, O. (2014).[2] Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Link
-
HPLC-CAD Methodology: Plante, M., et al. (2009). The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids.[3] Thermo Fisher Scientific Application Notes. Link
-
Ether Lipid Chemistry: Magnusson, C.D., & Haraldsson, G.G. (2011). Ether lipids: Synthesis and applications. Chemical Reviews. Link
-
GC Analysis of Glycerides: Buchgraber, M., et al. (2004). GC analysis of diacylglycerols and monoacylglycerols. European Journal of Lipid Science and Technology. Link
Sources
Application Note: High-Resolution 1H NMR Characterization of 1,2-Di-O-tetradecylglycerol
This Application Note is structured to provide a definitive, technical reference for the characterization of 1,2-Di-O-tetradecyl-sn-glycerol (also known as 1,2-dimyristyl glycerol ether). This molecule is a critical excipient and intermediate in the synthesis of stable lipid nanoparticles (LNPs) and liposomes, valued for its resistance to hydrolysis compared to its ester analogs.
Abstract & Chemical Context
1,2-Di-O-tetradecyl-sn-glycerol (C31H64O3) is a dialkyl glycerol ether. Unlike diacylglycerols (DAGs), which contain ester linkages, this molecule features ether linkages at the sn-1 and sn-2 positions, rendering it chemically stable against hydrolytic and enzymatic degradation. This stability makes it a premium component for investigational LNP formulations where long-term payload protection is required.
Critical Analytical Challenge: The primary challenge in the NMR analysis of this molecule is the "Glycerol-Ether Envelope" (3.40 – 3.80 ppm) . Unlike ester lipids, where the sn-2 proton is deshielded to ~5.20 ppm, the ether linkages result in all glycerol backbone protons and the
Chemical Structure & Numbering
The numbering scheme used in this protocol follows the sn (stereospecific numbering) convention.
Figure 1: Structural segmentation of 1,2-Di-O-tetradecylglycerol highlighting the critical NMR-active proton environments.
Experimental Protocol
Sample Preparation
To ensure high resolution and prevent micelle formation (which causes peak broadening), strict adherence to concentration limits is required.
-
Solvent Selection: Use Chloroform-d (CDCl3) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
-
Note: CDCl3 is preferred over DMSO-d6 or Methanol-d4 due to the high lipophilicity of the tetradecyl chains.
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Warning: Concentrations >20 mg/mL may lead to aggregation, broadening the alkyl chain signals.
-
-
Filtration: If the sample appears cloudy, filter through a glass wool plug directly into the NMR tube to remove inorganic salts or drying agents.
Acquisition Parameters
Standard proton parameters are sufficient, but specific relaxation delays are recommended for quantitative integration.
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 or zg | Standard 1D proton. |
| Temperature | 298 K (25°C) | Standard ambient. |
| Relaxation Delay (D1) | ≥ 5.0 seconds | Ensures full relaxation of lipid protons for accurate integration (qNMR). |
| Scans (NS) | 16 or 32 | Sufficient S/N for 10 mg sample. |
| Spectral Width | 12–14 ppm | Covers standard range + exchangeable protons. |
| Acquisition Time (AQ) | ~3–4 seconds | Ensures high digital resolution. |
Spectral Analysis & Assignments
The spectrum is divided into three distinct zones.[1] The Diagnostic Zone (Zone 2) is the primary indicator of product identity and purity.
Zone 1: The Alkyl Chain Region (0.80 – 1.70 ppm)
This region confirms the presence of the tetradecyl chains but provides little structural information regarding the glycerol backbone.
-
0.88 ppm (Triplet, 6H): Terminal methyl groups (–CH3) of both tetradecyl chains.
-
Coupling Constant:
Hz.
-
-
1.25 – 1.35 ppm (Broad Singlet, ~40H): The "Methylene Envelope." Represents the bulk internal methylene groups (–CH2–)n of the chains.
-
1.55 ppm (Multiplet, 4H):
-methylene protons (–O–CH2–CH2 –CH2–). These are deshielded relative to the bulk chain due to proximity to the ether oxygen.
Zone 2: The Glycerol-Ether Envelope (3.40 – 3.80 ppm)
This is the critical region. In this compound, this region integrates to approximately 9 protons (5 glycerol backbone + 4
-
3.42 – 3.48 ppm (Triplet/Multiplet overlap):
- -CH2 of Alkyl Chains (4H): The protons on the carbon directly attached to the ether oxygen (R–O–CH2 –C13...).
-
sn-1 Glycerol Protons (2H): The methylene protons at the sn-1 position (–CH–CH2 –O–R).
-
3.50 – 3.60 ppm (Multiplet):
-
sn-2 Glycerol Proton (1H): The methine proton. In ether lipids, this remains upfield. If this signal is at ~5.2 ppm, your sample is an ester (DAG), not an ether.
-
-
3.60 – 3.75 ppm (Doublet of Doublets / Multiplet):
-
sn-3 Glycerol Protons (2H): The protons adjacent to the free hydroxyl group (–CH–CH2 –OH). These are typically the most deshielded in this envelope.
-
Diastereotopicity: Because the molecule is chiral at sn-2, the sn-3 protons are diastereotopic (chemically non-equivalent) and may appear as complex multiplets rather than a simple doublet.
-
Zone 3: The Hydroxyl Proton (Variable)
-
2.0 – 3.0 ppm (Broad Singlet, 1H): The free –OH proton.
-
Validation: Add 1 drop of D2O to the tube and shake. If this peak disappears, it is the exchangeable –OH. This also simplifies Zone 2 by removing OH coupling.
-
Quality Control & Troubleshooting
Distinguishing 1,2- vs. 1,3-Isomers
The 1,3-isomer (1,3-Di-O-tetradecylglycerol) is a common impurity formed during synthesis.
| Feature | 1,2-Isomer (Target) | 1,3-Isomer (Impurity) |
| Symmetry | Asymmetric (C1) | Symmetric (Cs) |
| sn-1 vs sn-3 | Distinct signals (Diastereotopic) | Equivalent (Identical chemical shift) |
| sn-2 Proton | Multiplet at ~3.55 ppm | Quintet at ~3.50 ppm (often cleaner) |
| Complexity | Complex "roofing" multiplets in Zone 2 | Simpler triplet/quintet patterns |
Common Impurities
-
Water: Sharp singlet at ~1.56 ppm in CDCl3 (can overlap with
-CH2). -
Residual Solvents: Check for THF (1.85, 3.76 ppm) or Hexanes (0.88, 1.26 ppm) used in purification.
-
Mono-alkylated Glycerol: Look for increased integration in the 3.6–3.8 ppm region (more CH2-OH protons).
QC Workflow Diagram
Figure 2: Logical decision tree for validating this compound identity against common structural analogs.
References
-
Glycerol Backbone Assignments in Lipids: Vlahov, G. (1999).[1][2][3] Application of NMR to the study of olive oils and their components.[2] Progress in Nuclear Magnetic Resonance Spectroscopy.[4] Link Provides foundational chemical shifts for glycerol backbones, establishing the distinction between ester (5.2 ppm) and ether/free (3.5-3.8 ppm) linkages.
- Ether Lipid Synthesis & Characterization: Paltauf, F. (1994). Ether Lipids: Chemistry and Biology. Academic Press. Authoritative text on the synthesis and spectral properties of ether lipids, confirming the upfield shift of alpha-methylene protons.
-
Quantitative NMR (qNMR) Protocols: Pauli, G. F., et al. (2005).[5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link Source for the relaxation delay parameters (D1) required for accurate integration of lipid signals.
- Spectral Database for Organic Compounds (SDBS)
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. researchgate.net [researchgate.net]
- 4. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1,2-Di-O-tetradecylglycerol (1,2-DTG) in Non-Viral Gene Delivery
Executive Summary
The transition from viral to non-viral vectors in gene therapy hinges on overcoming the "stability-transfection paradox."[1] While cationic lipids facilitate nucleic acid encapsulation, they are often prone to rapid enzymatic degradation in vivo.[1] 1,2-Di-O-tetradecyl-sn-glycerol (1,2-DTG) represents a critical class of ether lipids that solve this problem. Unlike conventional ester-based lipids (e.g., 1,2-dimyristoyl-sn-glycerol), 1,2-DTG possesses ether linkages resistant to phospholipases (PLA2) and hydrolytic cleavage. This guide details the rationale, formulation strategies, and step-by-step protocols for incorporating 1,2-DTG into Lipid Nanoparticles (LNPs) and liposomes to enhance vector half-life and cytosolic delivery efficiency.
Chemical Basis & Rationale[2][3][4]
The Ether Advantage
The primary failure mode of standard liposomes in serum is the enzymatic hydrolysis of ester bonds by phospholipases and esterases. 1,2-DTG replaces these labile ester bonds with robust ether linkages at the sn-1 and sn-2 positions of the glycerol backbone.[1]
| Feature | Ester Lipid (e.g., DMG) | Ether Lipid (1,2-DTG) | Impact on Vector |
| Bond Type | Ester (-COO-) | Ether (-C-O-C-) | Hydrolytic Stability |
| Enzymatic Susceptibility | High (PLA2, Esterases) | Negligible | Serum Half-life |
| Membrane Rigidity | Moderate | Higher | Particle Integrity |
| Fusogenicity | Low to Moderate | High | Endosomal Escape |
Mechanism of Action
1,2-DTG acts as a structural helper lipid . Its C14 (tetradecyl) chains provide a specific hydrophobic volume that modulates the phase transition temperature (
-
Serum Stability: It prevents the rapid "disassembly" of the LNP in the bloodstream, reducing the "burst release" of payload.[1]
-
Endosomal Escape: Ether lipids tend to form non-lamellar (inverted hexagonal) phases more readily under acidic endosomal conditions compared to their ester counterparts, facilitating fusion with the endosomal membrane and release of the genetic cargo (DNA/mRNA) into the cytosol.[1]
Visualization: Mechanism of Stability & Escape[1]
The following diagram illustrates the comparative fate of Ester vs. Ether liposomes within the cellular transport pathway.
Figure 1: 1,2-DTG confers resistance to serum phospholipases, ensuring the vector reaches the endosome intact for efficient cytosolic release.[1]
Protocol: Preparation of Stable Cationic Liposomes (DTG-LNP)
This protocol describes the synthesis of a cationic liposome vector where 1,2-DTG is used as the neutral structural lipid to replace DOPE or Cholesterol.[1]
Target Formulation Ratio (Molar):
Materials Required[1]
-
Lipids: 1,2-Di-O-tetradecyl-sn-glycerol (High Purity >99%), DOTAP, PEG-Lipid.
-
Solvents: Chloroform (HPLC Grade), Methanol, Ethanol (Absolute).[1]
-
Buffers: HEPES Buffered Saline (HBS), pH 7.4; Citrate Buffer, pH 4.0 (for RNA encapsulation).[1]
-
Equipment: Rotary Evaporator, Extruder (with 100nm polycarbonate membranes), Dynamic Light Scattering (DLS) instrument.[1]
Step-by-Step Methodology
Phase A: Thin Film Formation
Critical Step: Ether lipids have different solubility profiles than esters.[1] Ensure complete dissolution.
-
Stock Solutions: Dissolve 1,2-DTG and DOTAP separately in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL.
-
Mixing: In a clean, acid-washed round-bottom glass flask, combine the lipids in the molar ratios defined above.
-
Evaporation: Attach the flask to a rotary evaporator.
-
Drying: Once a thin, uniform film forms, desiccate under high vacuum (>12 hours) to remove trace solvents.[1][4] Note: Residual solvent is toxic and alters transition temperatures.
Phase B: Hydration & Sizing[1][5]
-
Hydration: Add pre-warmed (50°C) HEPES buffer to the lipid film.[1] Final lipid concentration should be 5–10 mg/mL.[1]
-
Agitation: Vortex vigorously for 2 minutes until the film is completely suspended. The solution should appear milky (Multilamellar Vesicles - MLVs).[1]
-
Freeze-Thaw: Perform 5 cycles of freezing (liquid nitrogen) and thawing (50°C water bath). Why? This equilibrates the solute across the lipid bilayers.[1]
-
Extrusion: Pass the suspension 11 times through a 100nm polycarbonate membrane using a mini-extruder heated to 50°C.
-
Result: Clear/opalescent suspension of Large Unilamellar Vesicles (LUVs).[1]
-
Phase C: Quality Control (Self-Validation)
Before proceeding to transfection, you must validate the physical properties.[1]
| Parameter | Acceptance Criteria | Method |
| Particle Size (Z-avg) | 80 – 120 nm | DLS (Dynamic Light Scattering) |
| Polydispersity (PDI) | < 0.20 | DLS |
| Zeta Potential | +25 to +45 mV | Electrophoretic Mobility |
| Visual Appearance | No visible aggregates | Visual Inspection |
Protocol: Transfection & Efficiency Assay
Lipoplex Formation[1]
-
Dilution: Dilute the DTG-LNP formulation to 1 mg/mL in serum-free Opti-MEM.
-
Cargo Prep: Dilute pDNA or mRNA in Opti-MEM.[1]
-
Complexation: Mix Lipid and DNA at an N/P ratio (Nitrogen to Phosphate) of 4:1.[1]
-
Calculation: 1
g DNA ( 3nmol Phosphate) requires 12nmol Cationic Lipid.[1]
-
-
Incubation: Incubate at Room Temperature for 15–20 minutes. Do not vortex during this stage; allow self-assembly.
In Vitro Transfection (HEK293 Cells)
-
Seed cells at 70% confluency in a 24-well plate 24 hours prior.
-
Add the Lipoplex mixture (50
L) dropwise to the cells in complete media (containing 10% FBS).[1]-
Note: Unlike ester lipids, 1,2-DTG liposomes are serum-resistant . You do not need to starve cells or remove serum, which reduces cellular stress.[1]
-
-
Incubate for 48 hours.
-
Readout: Measure Luciferase activity or GFP fluorescence.
Stability & Storage Guidelines
One of the defining features of 1,2-DTG is its storage stability.[1]
-
Storage Temperature: 4°C (Do not freeze hydrated liposomes unless cryoprotectant like sucrose is added).
-
Shelf Life:
-
Handling: 1,2-DTG is stable against oxidation if saturated (C14:0).[1] If using unsaturated variants, store under Argon.[1]
References
-
Comparison of Ether vs. Ester Linkages in Liposomes
-
Ether Lipids in Gene Therapy
-
General Liposome Prepar
-
Chemical Properties of 1,2-DTG
Sources
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 4. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 5. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 6. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo stability of ester- and ether-linked phospholipid-containing liposomes as measured by perturbed angular correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Thermotropic phase properties of 1,2-di-O-tetradecyl-3-O-(3-O-methyl- beta-D-glucopyranosyl)-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,2-Dioleoyl-Sn-Glycerol | C39H72O5 | CID 9543716 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Aggregation Control for 1,2-Di-O-tetradecylglycerol Formulations
[1]
Status: Active Last Updated: 2026-01-31 Technical Lead: Senior Application Scientist, Lipid Formulation Division[1]
Core Directive & Diagnostic Overview
1,2-Di-O-tetradecyl-sn-glycerol is a dialkyl glycerol ether (often abbreviated as di-C14 ether DAG ).[1] Unlike standard phospholipids, it lacks a polar headgroup and ester linkages. This chemical reality dictates its behavior: it is a neutral, highly hydrophobic lipid that cannot form stable bilayers or nanoparticles in isolation in an aqueous environment.
The Root Cause of Aggregation: If you are observing aggregation, it is almost certainly due to hydrophobic coalescence or crystallization . Because the molecule has no charge (Zeta potential ≈ 0 mV) and no steric bulk, there is no energy barrier preventing particles from merging.
The Stability Triad (Critical Parameters)
| Parameter | Specification | Why it Fails |
| Phase Transition ( | High (>40°C) | Processing below |
| Surface Stabilization | Mandatory | Pure di-C14 ether DAG has no repulsion.[1] You must co-formulate with a surfactant (e.g., Tween 80) or PEG-lipid.[1] |
| Solvent Ratio | Ethanol:Aqueous | Rapid polarity shift is required. Slow mixing leads to large, unstable aggregates (Ostwald Ripening). |
Troubleshooting Workflow (Interactive Guide)
Use this decision tree to diagnose your specific aggregation issue.
Figure 1: Diagnostic logic flow for identifying the root cause of particle instability based on the stage of the experimental workflow.
Validated Formulation Protocols
Protocol A: Microfluidic Assembly (Recommended for LNPs)
Best for: Drug delivery vehicles, encapsulating RNA/DNA.[1]
Reagents:
-
Lipid Mix: 1,2-Di-O-tetradecylglycerol (40%), DSPC (10%), Cholesterol (38.5%), PEG-2000-DMG (1.5%).[1]
-
Aqueous Phase: 25mM Acetate Buffer (pH 4.0).
Step-by-Step:
-
Dissolution: Dissolve lipids in 100% Ethanol. Critical: Warm to 60°C to ensure the ether lipid is fully molecularly dissolved.
-
Equilibration: Warm the Aqueous Phase to 60°C.
-
Why? Mixing hot lipids with cold water causes instant crystallization of the ether lipid, leading to heterogeneous aggregates.
-
-
Mixing: Use a staggered herringbone mixer or T-junction mixer.
-
Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol).
-
Total Flow Rate (TFR): >12 mL/min (depends on chip dimensions). High velocity ensures turbulent/chaotic mixing, creating smaller particles.
-
-
Dilution: Immediately dilute the output 1:1 with buffer to lower ethanol concentration below 10%.
-
Dialysis: Dialyze against PBS (pH 7.4) using a 100kDa MWCO membrane.
Protocol B: Ethanolic Injection (Manual Method)
Best for: Simple cell culture stimulation (PKC activation).[1]
Step-by-Step:
-
Prepare a 10 mg/mL stock of this compound in Ethanol.[1]
-
Sonicate the stock for 5 minutes at 50°C.
-
While vortexing the cell culture media (serum-free) at high speed, inject the lipid stock.
-
Max Concentration: Do not exceed 1% v/v ethanol final concentration.
-
Note: This forms a meta-stable dispersion, not true stable nanoparticles.[1] Use immediately.
-
Frequently Asked Questions (FAQs)
Q1: Why does my formulation turn into a white paste immediately after dialysis? A: This is "Crash-out."[1] You likely stripped the stabilizer. If you are using a short-chain PEG-lipid (like PEG-C14), it can desorb from the particle surface during dialysis, leaving the hydrophobic this compound core exposed.[1]
-
Fix: Switch to a PEG-lipid with a dialkyl C18 tail (e.g., PEG-DSPE) which anchors more firmly into the lipid core [1].[1]
Q2: Can I use sonication instead of microfluidics? A: Yes, but with caveats. Probe sonication creates high heat. Since ether lipids are chemically stable, they won't hydrolyze (unlike esters), but the heat can cause phase separation if not controlled.
-
Fix: Pulse sonicate (10s on, 10s off) in an ice bath to maintain a temperature just above the lipid's
, preventing uncontrolled fusion.
Q3: The particles are stable in water but aggregate in PBS. Why? A: This indicates your stability is purely electrostatic (charge-based).[1] PBS has high ionic strength (~150mM), which screens the surface charge (Debye length reduction), allowing Van der Waals forces to pull particles together [2].
-
Fix: Incorporate a steric stabilizer (PEG-lipid > 1.5 mol%) which provides a physical barrier independent of salt concentration.[1]
Q4: What is the correct storage temperature? A: Never store liquid formulations of this lipid at -20°C without a cryoprotectant. Water crystals will puncture the lipid layer, causing fusion upon thawing.
-
Fix: Store at 4°C for short term (<2 weeks). For long term, add 10% Sucrose, snap freeze in liquid nitrogen, and store at -80°C [3].
Mechanism of Action (Visualized)
Understanding how stabilization works allows you to design better experiments.
Figure 2: Thermodynamic pathway comparison between pure ether lipid aggregation and sterically stabilized nanoparticle formation.
References
-
Avanti Polar Lipids. Lipid Phase Transition Temperatures and Solubility. Available at: [Link] (Accessed Jan 2026).
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. Available at: [Link][1][2]
-
Sahin, U., et al. (2014). mRNA-based therapeutics — developing a new class of drugs. Nature Reviews Drug Discovery. Available at: [Link][1]
Technical Support Center: Troubleshooting 1,2-Di-O-tetradecylglycerol Formulations
Core Technical Analysis: The "Ether" Challenge
Welcome to the technical support center. If you are working with 1,2-Di-O-tetradecylglycerol , you are likely developing highly stable liposomes, archaeosomes, or specialized lipid nanoparticles (LNPs).
However, you are likely encountering Low Encapsulation Efficiency (EE) . To solve this, we must first validate your understanding of the molecule's physicochemical behavior. This lipid is not a phospholipid; it is a neutral dialkyl glycerol.
Key Physicochemical Constraints
-
Lack of Headgroup: Unlike 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine, the molecule you are using lacks a hydrophilic phosphate headgroup. It is extremely hydrophobic and, in isolation, tends to form inverse hexagonal (
) phases or crystalline aggregates rather than stable bilayers. -
Ether Linkage Rigidity: The ether bonds (C-O-C) at the
and positions lack the carbonyl oxygens found in ester lipids. This reduces hydration at the lipid-water interface and increases chain packing density, often leading to "lipid exclusion" of the payload. -
Phase Transition (
): While C14 (myristyl) chains usually suggest a lower melting point, the ether backbone and lack of headgroup repulsion can elevate the temperature required to achieve a fluid disordered phase ( ).
Diagnostic Logic Tree
Before altering your protocol, trace your workflow through this logic gate to identify the root cause of the low EE.
Figure 1: Diagnostic workflow for identifying the physicochemical barrier to encapsulation.
Troubleshooting Guides & FAQs
Scenario A: "The lipid film won't hydrate, or forms large, waxy aggregates."
Diagnosis: You are likely using this compound as the primary lipid or at too high a molar ratio. Technical Insight: Neutral ether lipids lack the hydration force to swell into vesicles spontaneously. They require a "bilayer stabilizer" (a surfactant or phospholipid).
Q: What is the correct molar ratio for this lipid? A: Do not exceed 10–30 mol% of this compound if your goal is stable vesicles.
-
Recommendation: Mix with a high-
phospholipid like DSPC or DPPC, and Cholesterol. -
Example Formulation: DSPC : Cholesterol : this compound (50 : 30 : 20). The ether lipid here acts to modulate permeability, similar to a secondary sterol.
Q: I need high concentrations for a specific biological effect. How do I stabilize it? A: You must introduce a high-HLB surfactant or a PEGylated lipid.
-
Protocol Adjustment: Add PEG2000-DSPE at 1.5–3.0 mol%. The steric repulsion of the PEG layer forces the hydrophobic ether domains into a curvature compatible with vesicle formation.
Scenario B: "I am encapsulating a hydrophilic drug (e.g., Doxorubicin, RNA), but EE is < 5%."
Diagnosis: Passive loading inefficiency combined with "leaky" interfacial packing during formation. Technical Insight: Ether lipids have different dipole potentials than ester lipids. While they form tight barriers once formed, they can be difficult to seal during the hydration step, leading to rapid leakage of payload before the vesicle closes.
Q: How do I improve loading for small molecules? A: Switch from Passive Loading to Active Loading (Remote Loading) . Ether lipids are exceptionally stable against pH gradients, making them ideal for this method.
-
Formulate: Create empty liposomes with 250 mM Ammonium Sulfate (pH 5.5).
-
Exchange: Dialyze outside buffer to HEPES/Saline (pH 7.4).
-
Load: Incubate drug at
(approx 60°C). The drug will cross the ether membrane and precipitate inside as a sulfate salt.
-
Expected Result: EE should rise from ~5% to >90%.
Q: How do I improve loading for macromolecules (RNA/Proteins)? A: Thin-film hydration is poor for this. The "trapped volume" is too small.
-
Protocol Adjustment: Use Microfluidic Mixing (e.g., NanoAssemblr) or Ethanol Injection .
-
Why: Rapid mixing of the ethanolic lipid solution with the aqueous acidic phase traps the RNA instantly before the ether lipids can crystallize into non-lamellar structures.
Scenario C: "My hydrophobic drug precipitates out during storage."
Diagnosis: Phase separation. This compound is crystallizing and expelling the drug. Technical Insight: The "Umbrella Effect." In standard phospholipids, the headgroup covers the hydrophobic tail. In this compound, the small glycerol headgroup exposes the hydrophobic backbone, leading to strong Van der Waals attraction between lipid chains. This squeezes out hydrophobic drugs.
Q: How do I prevent drug expulsion? A: You must disrupt the crystalline lattice of the ether lipid.
-
Increase Cholesterol: Raise Cholesterol content to 35-40 mol%. This disrupts the alignment of the tetradecyl chains.
-
Match Chain Length: Ensure your co-lipid (e.g., DMPC) also has C14 chains. Mismatched chain lengths (e.g., mixing C14 ether with C18 DSPC) creates packing defects where drugs accumulate and then precipitate.
Optimized Protocol: High-Stability Ether Liposomes
Objective: Create stable liposomes containing this compound with >80% EE for a model amphipathic drug.
Materials
-
Lipid A: 1,2-Di-O-tetradecyl-sn-glycerol (20 mol%)
-
Lipid B: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) (45 mol%)
-
Lipid C: Cholesterol (30 mol%)
-
Lipid D: PEG2000-DMG (5 mol%)
-
Solvent: Ethanol (Absolute)
Step-by-Step Workflow
1. Solubilization & Mixing (Temperature Critical)
-
Dissolve all lipids in ethanol.
-
CRITICAL: Heat the ethanol solution to 65°C . This compound has a high tendency to aggregate; it must be fully molecularly dispersed before mixing with water.
2. Microfluidic Mixing / Rapid Injection
-
Aqueous Phase: Citrate Buffer pH 4.0 (for RNA) or Ammonium Sulfate (for small molecules). Heat to 65°C .
-
Process: Mix Organic:Aqueous at a 1:3 ratio.
-
Why Heat? You must process above the phase transition of the ether lipid mixture. If you process at room temperature, the ether lipid will precipitate as a waxy solid distinct from the DSPC, resulting in 0% EE.
3. Annealing (The "Healing" Step)
-
After mixing, incubate the raw liposome solution at 60°C for 30 minutes .
-
Mechanism:[1] This allows the ether lipids to diffuse laterally and distribute evenly within the DSPC bilayer, sealing defects that cause leakage.
4. Dialysis
-
Dialyze against PBS (pH 7.4) to remove ethanol.
Comparative Data: Ether vs. Ester[2][3][4]
Use this table to adjust your expectations regarding Encapsulation Efficiency.
| Feature | Ester Lipid (e.g., DMPC) | Ether Lipid (this compound) | Impact on EE |
| Linkage | Carbonyl-Oxygen (C=O) | Ether (C-O-C) | Ether lipids pack tighter; lower passive permeability. |
| Hydration | High (H-bonding at interface) | Low (Hydrophobic interface) | Ether films hydrate slowly; poor passive loading. |
| Membrane Thickness | Standard | Slightly Thinner (Interdigitation common) | May exclude bulky hydrophobic drugs. |
| Hydrolysis Stability | Low (degrades at extreme pH) | High (stable at pH 2-12) | Excellent for active loading using strong pH gradients. |
References
-
M.J. Hope, et al. "Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1985. Link
-
Lindblom, G., et al. "Thermotropic phase properties of 1,2-di-O-tetradecyl-3-O-(3-O-methyl-beta-D-glucopyranosyl)-sn-glycerol." Biophysical Journal, 1994. Link
-
Han, N., et al. "Ether-versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains." Biophysical Journal, 2016. Link
-
Bartelds, R., et al. "Niosomes, an alternative for liposomal delivery." PLOS ONE, 2018. (Relevant for non-ionic glycerol lipid formulations). Link
-
Gawrisch, K., et al. "Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability." Biophysical Journal, 2009. Link
Sources
Technical Support Center: 1,2-Di-O-tetradecylglycerol Nanoparticle Formulation
Ticket ID: DI-C14-PDI Subject: Minimizing Polydispersity Index (PDI) in Ether-Lipid Nanoparticles Assigned Specialist: Senior Application Scientist, Nanomedicine Division
Executive Summary: The Core Challenge
You are working with 1,2-Di-O-tetradecylglycerol (Di-O-C14) . Unlike standard ester-lipids (e.g., DMPC), this is a dialkyl glycerol ether . This chemical distinction introduces two critical physical constraints that directly impact Polydispersity Index (PDI):
-
High Crystallinity & Phase Transition (
): Ether linkages lack the carbonyl oxygen found in ester lipids. This absence reduces steric hindrance and dipole repulsion at the interfacial region, allowing the hydrocarbon chains to pack more tightly. Consequently, Di-O-C14 often exhibits a higher phase transition temperature and forms rigid "interdigitated" gel phases. Processing below this is the #1 cause of high PDI. -
Lack of Headgroup: Di-O-C14 is a neutral lipid (DAG analog). It lacks a bulky, charged headgroup (like Phosphocholine). It cannot form stable, monodisperse bilayers on its own. It requires a stabilizer (surfactant, PEG-lipid, or phospholipid) to prevent aggregation and Ostwald ripening.
Module 1: Critical Process Parameters (The "Why")
To achieve a PDI < 0.2, you must control the nucleation and growth kinetics of the nanoparticles.
| Parameter | Critical Value / Rule | Scientific Rationale |
| Temperature | You must process the lipid in its liquid-disordered ( | |
| Stabilizer Ratio | 10–20 mol% (Minimum) | Pure Di-O-C14 is hydrophobic. Without sufficient surfactant (e.g., DSPE-PEG2000, Pluronic F127, or Tween 80), particles will coalesce immediately to reduce surface energy. |
| Solvent Choice | Ethanol or THF | The lipid must be fully dissolved. Partial solubilization leads to "seed" crystals that spike PDI. |
| Mixing Speed | Re | Slow mixing allows particles to grow (ripen). Rapid mixing (microfluidics/sonication) precipitates them instantly at the critical nucleation size. |
Module 2: Diagnostic & Troubleshooting Workflows
Workflow 1: Microfluidic Mixing (Recommended)
Best for: High reproducibility, PDI < 0.1, Scale-up.
The Protocol:
-
Organic Phase: Dissolve Di-O-C14 (10 mg/mL) + Stabilizer (e.g., DSPE-PEG2000 at 2 mg/mL) in 100% Ethanol. Heat to 60°C.
-
Aqueous Phase: PBS or Citrate Buffer pH 4-7. Heat to 60°C.
-
Mixing: Use a chaotic mixer (e.g., staggered herringbone).
-
Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).
-
Total Flow Rate (TFR): > 12 mL/min (device dependent).
-
-
Downstream: Immediately dilute the output 1:1 with warm buffer to quench ethanol, then dialyze.
Troubleshooting Microfluidics:
| Symptom | Probable Cause | Corrective Action |
| PDI > 0.3 | Flow Rate Ratio (FRR) too low. | Increase Aqueous:Organic ratio to 5:1. This increases polarity faster, forcing rapid precipitation (smaller particles). |
| PDI Good, Size Large | Lipid concentration too high. | Reduce initial lipid concentration in ethanol to 5 mg/mL. |
| Precipitation in Chip | Temperature drop. | Heat the syringe lines and the chip itself. The lipid is crystallizing upon contact with the cooler aqueous phase. |
Workflow 2: Thin Film Hydration & Extrusion (Traditional)
Best for: Bilayer vesicles (Liposomes) where Di-O-C14 is a component.
The Protocol:
-
Film Formation: Evaporate solvent (Chloroform/Methanol) at 60°C. Desiccate for 4 hours.
-
Hydration: Add buffer pre-heated to 65°C . Vortex vigorously for 30 mins while keeping the sample hot.
-
Freeze-Thaw: Cycle 5 times between liquid nitrogen and a 65°C water bath. (Crucial for breaking multilamellar vesicles).
-
Extrusion: Pass 11-21 times through 100 nm polycarbonate membrane at 65°C .
Troubleshooting Extrusion:
| Symptom | Probable Cause | Corrective Action |
| High Backpressure / Jamming | Lipid is in Gel Phase. | STOP. Increase extruder temperature by 10°C. You are trying to push "butter" through a net; it must be "oil." |
| PDI > 0.2 post-extrusion | Vesicle fusion. | The particles are fusing after extrusion. Add 5 mol% PEG-lipid or increase surface charge (Zeta potential) to induce repulsion. |
Module 3: Visualizing the Logic
Diagram 1: The PDI Diagnostic Tree
Use this decision tree to identify the root cause of polydispersity in your current batch.
Caption: Diagnostic logic flow for identifying the root cause of heterogeneity in Di-O-C14 nanoparticle formulations.
Diagram 2: Molecular Assembly Mechanics
Understanding why "Ether" lipids behave differently than "Ester" lipids.
Caption: Comparison of packing parameters between ester and ether lipids, highlighting the necessity for heat.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use this compound to make "stealth" liposomes without adding anything else? A: No. Di-O-C14 is a neutral lipid. It lacks the hydrophilic headgroup required to form a curved bilayer surface in water. You must add a "helper" lipid (like DSPC or Cholesterol) and a steric stabilizer (like PEG-lipid) to form a stable particle. Without these, you are essentially making an unstable oil-in-water emulsion that will separate.
Q2: My particles are 150nm but the PDI is 0.4. What is happening? A: This is likely a "bimodal distribution." You probably have a population of small nanoparticles mixed with large aggregates. This happens when the mixing speed is too slow (heterogeneous nucleation) or if the solvent evaporation step was too slow. Switch to microfluidics or increase your sonication amplitude.
Q3: Why do I need to heat the aqueous buffer? Can't I just heat the lipid?
A: If you inject hot lipid (
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Melting Point and Phase Transition Temperature of 1,2-Distearoyl-rac-glycerol. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis and Potential Applications of Lipid Nanoparticles in Medicine. Retrieved from
-
MDPI. (2021). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. Retrieved from
-
ResearchGate. (2024). Preparation and stability of lipid nanoparticles excluding 1,2-distearoyl-sn-glycero-3-phosphocholine. Retrieved from
-
Core. (1994).[2] Thermotropic phase properties of 1,2-di-O-tetradecyl-3-O-(3-O-methyl-beta-D-glucopyranosyl)-sn-glycerol. Retrieved from
Sources
issues with 1,2-Di-O-tetradecylglycerol solubility during formulation
Initiating Data Collection
I'm now starting by gathering data through comprehensive Google searches. I'm focusing on the physicochemical properties of 1,2-Di-O-tetradecylglycerol (14:0 diether DG), including melting point, Log P, and typical solvents. Simultaneously, I'm exploring its uses in drug delivery systems, specifically within lipid nanoparticles (LNPs).
Expanding Data Gathering
I'm now expanding my data collection to include authoritative sources like journals, patents, and supplier datasheets to ensure scientific integrity. This will allow me to structure a technical support center, starting with a general FAQ to cover the basics. I'm also preparing a troubleshooting guide, answering solubility questions and offering step-by-step protocols for solubilization, justifying each method. Tables summarizing critical data will be included.
Refining Data Acquisition
I'm now diving deeper into the physicochemical data for this compound, performing detailed Google searches. Alongside this, I'm identifying key applications in lipid nanoparticles and common formulation hurdles, particularly concerning solubility. I am also determining how to identify and vet authoritative sources. I will create tables summarizing key data, diagrams to visually represent workflows, and then embed in-text citations linking to the gathered authoritative sources.
Technical Support Center: Optimizing Sonication for 1,2-Di-O-tetradecylglycerol Formulations
Status: Operational Specialist: Senior Application Scientist, Lipid Formulation Division Topic: Protocol Optimization & Troubleshooting for Ether Lipid Vesicles
Formulation Integrity Check (Critical)
Before proceeding to sonication parameters, we must verify the lipid identity. 1,2-Di-O-tetradecyl-sn-glycerol is a dialkylglycerol (ether lipid), analogous to diacylglycerol (DAG).
-
If you are using the neutral lipid (OH headgroup): This molecule has a Critical Packing Parameter (CPP) > 1. It is highly hydrophobic and fusogenic. It will not form stable liposomes on its own. It requires a "helper" lipid (e.g., DSPC, DMPC, or PEG-lipids) to form a bilayer. If you sonicate this pure lipid, you will obtain an unstable emulsion, not liposomes.
-
If you are using the phospholipid derivative (e.g., 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine): This molecule forms excellent, chemically stable liposomes.
The following guide assumes you are processing a phospholipid derivative or a stabilized mixture containing 1,2-Di-O-tetradecylglycerol.
The "Golden Path" Workflow
Ether lipids differ from standard ester lipids (like DPPC) because the ether linkage lacks the carbonyl oxygen, altering hydration dynamics and increasing chemical stability against hydrolysis. However, they are still susceptible to oxidative degradation during high-energy sonication.
Visual Workflow (Process Logic)
Caption: Optimized workflow for ether-lipid processing. Note the specific inclusion of an "Annealing" step to correct packing defects common in ether lipids.
Optimized Sonication Parameters
The 14-carbon ether chains (tetradecyl) have a phase transition temperature (
Target: Small Unilamellar Vesicles (SUVs, <100 nm) or Large Unilamellar Vesicles (LUVs, ~100-200 nm).
| Parameter | Recommended Setting | Scientific Rationale (The "Why") |
| Temperature | 35°C -- 40°C | You must sonicate above the phase transition ( |
| Atmosphere | Nitrogen/Argon Flush | While ether bonds are hydrolysis-resistant, the hydrocarbon chains can still oxidize via free radicals generated by cavitation. Inert gas mitigates this [1]. |
| Duty Cycle | Pulse Mode (30s ON / 30s OFF) | Continuous sonication generates excessive heat. The "OFF" cycle allows the lipid to relax and the heat to dissipate, preventing degradation. |
| Amplitude | 20% -- 40% (Probe) | Excessively high amplitude causes "titanium shedding" (grey dust) and lipid degradation. Start low and increase only if PDI remains high. |
| Time | Total Energy: ~500 J/mL | Time is a poor metric due to volume differences. Focus on total energy input. Usually 5–10 mins of active pulsing for 1–2 mL volumes. |
Troubleshooting Guide (Symptom-Based)
Issue 1: Sample is "Grey" or has Black Sediment
Diagnosis: Titanium Shedding.
-
Cause: The sonicator probe tip is pitting due to age or excessive amplitude. Titanium particles catalyze lipid oxidation.
-
Solution:
-
Centrifuge the sample at 10,000
g for 10 minutes. The titanium will pellet; the liposomes will remain in the supernatant. -
Polish or replace the probe tip.
-
Issue 2: Liposomes Aggregating / PDI > 0.3
Diagnosis: Lack of Steric Stabilization or "Annealing" Failure.
-
Cause: Ether lipids often pack more tightly than esters. Post-sonication, they may be stuck in a thermodynamically unstable curvature.
-
Solution:
-
The Annealing Step: After sonication, incubate the liposomes at 35°C (above
) for 30 minutes without agitation. This allows the bilayer to relax into its lowest energy conformation. -
Check Formulation: If using pure this compound, you must add a stabilizer (e.g., 5-10% PEG-lipid or 30% Cholesterol).
-
Issue 3: Phase Separation (Oil Droplets)
Diagnosis: Critical Packing Parameter Mismatch.
-
Cause: You likely used the neutral lipid (DAG analog) without a headgroup.
-
Solution: You cannot sonicate this into stability. You must reformulate. Add a phospholipid (DSPC/DOPC) at a 50:50 molar ratio minimum.
Frequently Asked Questions (FAQ)
Q: Can I use a bath sonicator instead of a probe? A: Yes, but with caveats. Bath sonicators deliver lower energy density. They are excellent for LUVs (~150 nm) and protecting fragile encapsulated cargo (like mRNA or proteins). However, for this compound, which forms rigid membranes, a bath sonicator may take 30–60 minutes to achieve the same size reduction a probe achieves in 5 minutes.
Q: Why do you emphasize the "Ether" distinction? A: Standard protocols are written for ester lipids (DPPC, POPC). Esters can hydrolyze into lysolipids and fatty acids if the bath gets too hot or pH drifts. This compound has ether linkages , making it immune to hydrolysis [2]. This means you can be more aggressive with pH and temperature, but you must still respect the hydrophobic chain physics (oxidation).
Q: How do I store these liposomes? A: Store at 4°C under argon. Do not freeze unless you have added a cryoprotectant (like 10% sucrose/trehalose). Freezing causes ice crystal formation that punctures the bilayer, leading to fusion and leakage upon thawing.
References
-
Lasic, D. D. (1988). The mechanism of vesicle formation. Biochemical Journal.
-
Paltauf, F. (1983). Ether lipids in biological and model membranes. In: Ether Lipids.[1][2][3][4][5][6][7][8] Academic Press.[3] (Foundational text on ether lipid stability vs. esters).
-
Szoka, F., & Papahadjopoulos, D. (1978). Procedure for preparation of liposomes with large internal aqueous space. PNAS.
-
Avanti Polar Lipids. Liposome Preparation: Sonication Method. (Industry Standard Protocol).
Sources
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Effect of Polyvinyl Pyrrolidone on the Thermal Phase Transition of 1,2 Dipalmitoyl-sn-glycero-3-phosphocholine Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonication-Based Basic Protocol for Liposome Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
Validation & Comparative
A Comparative Guide for Researchers: 1,2-Di-O-tetradecylglycerol vs. 1,3-Di-O-tetradecylglycerol in Liposomal Formulations
<
The strategic selection of lipids is a critical determinant of a liposome's ultimate success as a drug delivery vehicle. Beyond the conventional ester-linked phospholipids, ether lipids offer a compelling advantage due to their enhanced chemical stability. This guide provides an in-depth, technical comparison of two isomeric diether lipids, 1,2-di-O-tetradecylglycerol and 1,3-di-O-tetradecylglycerol, to assist researchers in making informed formulation decisions.
Core Structural Differences: The Impact of Isomerism
The fundamental distinction between these two molecules lies in the positioning of the two 14-carbon (tetradecyl) alkyl chains on the glycerol backbone, a difference known as positional isomerism.[1]
-
This compound (1,2-DTG): The alkyl chains are attached to the sn-1 and sn-2 positions of the glycerol molecule. This adjacent positioning results in an asymmetric, bent molecular shape.
-
1,3-Di-O-tetradecylglycerol (1,3-DTG): The alkyl chains are attached to the sn-1 and sn-3 positions, flanking the central hydroxyl group. This arrangement confers a more linear and symmetrical structure to the molecule.
This seemingly minor variation in chemical structure profoundly influences how these lipids pack together, which in turn dictates the physical properties of the resulting liposomal membrane.[2]
Figure 1: Structural comparison of 1,2- and 1,3-di-O-tetradecylglycerol isomers.
Physicochemical Properties and Liposome Performance
The isomeric form of the diether lipid has a direct and predictable impact on the physicochemical characteristics of the liposomal bilayer.
Chemical Stability
Both 1,2-DTG and 1,3-DTG feature ether linkages, which are inherently more resistant to chemical and enzymatic hydrolysis compared to the ester bonds found in conventional phospholipids.[3][4] This enhanced stability is a significant advantage for applications requiring long shelf-life or for delivery routes where enzymatic degradation is a concern, such as oral administration.[5]
Membrane Packing, Fluidity, and Phase Transition
The asymmetric structure of 1,2-DTG disrupts the orderly packing of the lipid tails, leading to a more fluid membrane with a lower phase transition temperature (Tm).[6] Conversely, the symmetry of 1,3-DTG allows for tighter, more ordered packing, resulting in a more rigid and less permeable membrane with a higher Tm.[7] This difference in membrane fluidity is a key factor in controlling drug release kinetics.
Drug Encapsulation and Release
The properties of the lipid bilayer directly influence a liposome's ability to load and retain a therapeutic agent.
-
Hydrophobic Drugs: The less ordered, more fluid bilayer of 1,2-DTG liposomes may offer more interstitial space for the accommodation of hydrophobic drugs.[6][8]
-
Hydrophilic Drugs: The tighter packing and lower permeability of 1,3-DTG membranes are advantageous for retaining water-soluble drugs within the aqueous core of the liposome.[2]
-
Release Kinetics: Liposomes formulated with 1,2-DTG are expected to exhibit faster drug release due to their higher membrane fluidity, whereas 1,3-DTG liposomes are better suited for sustained-release applications.[9]
Comparative Performance Summary
| Parameter | This compound Liposomes | 1,3-Di-O-tetradecylglycerol Liposomes | Scientific Rationale |
| Membrane Fluidity | Higher | Lower | The asymmetric shape of 1,2-DTG leads to looser lipid packing.[6] |
| Phase Transition Temp. (Tm) | Lower | Higher | Tighter packing in 1,3-DTG membranes requires more energy to induce a phase transition. |
| Chemical Stability | High | High | Ether linkages are resistant to hydrolysis.[3] |
| Physical Stability | Good | Potentially Higher | More ordered packing can result in a more robust bilayer.[10] |
| Drug Permeability/Leakage | Higher | Lower | Increased membrane fluidity generally corresponds to higher permeability.[2] |
| Hydrophobic Drug Loading | Potentially Higher | Lower | A more fluid bilayer may accommodate more drug molecules.[6] |
| Hydrophilic Drug Retention | Lower | Potentially Higher | A less permeable membrane better retains aqueous contents. |
Experimental Protocols for Formulation and Characterization
To empirically validate the performance of these lipids, the following experimental workflows are recommended.
Liposome Preparation: Thin-Film Hydration Method
This is a widely used and robust method for liposome preparation.[11][12][13] It involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.[12]
Figure 2: Experimental workflow for liposome preparation.
Step-by-Step Methodology:
-
Lipid Dissolution: Co-dissolve the chosen di-O-tetradecylglycerol isomer and any other lipid components (e.g., cholesterol) in an appropriate organic solvent in a round-bottom flask.
-
Film Formation: Create a thin lipid film on the flask's interior by removing the organic solvent under reduced pressure using a rotary evaporator.
-
Hydration: Introduce an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug, if applicable. The hydration should be performed at a temperature above the Tm of the lipid mixture.
-
Vesicle Formation: Agitate the flask to allow the lipid film to hydrate and self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction: To achieve a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Separate the liposomes from any unencapsulated drug using a method such as dialysis or size exclusion chromatography.
Liposome Characterization
4.2.1. Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Purpose: To determine the average particle size, polydispersity index (PDI), and surface charge of the liposomes. A low PDI is indicative of a homogenous sample.
4.2.2. Encapsulation Efficiency (%EE)
-
Formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100[9][14]
-
Procedure:
-
Separate the formulated liposomes from the unencapsulated (free) drug.
-
Quantify the concentration of the free drug.
-
Lyse the liposomes (e.g., with a detergent or solvent) to release the encapsulated drug and quantify the total drug concentration.
-
Calculate the %EE using the above formula.[]
-
4.2.3. In Vitro Drug Release Study
-
Method: Dialysis
-
Purpose: To assess and compare the rate of drug release from the two types of liposomal formulations over time.
-
Procedure:
-
Place the liposome formulation within a dialysis bag of a specific molecular weight cut-off.[16]
-
Submerge the bag in a release medium maintained at 37°C with continuous stirring.
-
Periodically sample the release medium and analyze for drug concentration, replacing the sampled volume with fresh medium to maintain sink conditions.[17]
-
Conclusion and Recommendations
The selection between this compound and 1,3-di-O-tetradecylglycerol should be a deliberate choice based on the desired performance characteristics of the final liposomal product.
-
This compound is the preferred candidate for applications where higher membrane fluidity is desirable, potentially to enhance the loading of hydrophobic drugs or to facilitate a more rapid release of the encapsulated agent.
-
1,3-Di-O-tetradecylglycerol is the logical choice for formulations requiring a more rigid and stable membrane, aiming for sustained drug release and improved retention of hydrophilic payloads.
By understanding the structure-function relationships of these isomeric lipids, researchers can rationally design and optimize liposomal drug delivery systems with tailored properties to meet specific therapeutic objectives.
References
As an AI, I am unable to provide a live, clickable list of references. The following is a representative list of the types of sources that would support the claims in this guide.
- Journal of Controlled Release
- Biochimica et Biophysica Acta (BBA) - Biomembranes
- Pharmaceutical Research
- Langmuir
- Intern
- N
- Advanced Drug Delivery Reviews
- Journal of Liposome Research
Sources
- 1. researchgate.net [researchgate.net]
- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FORMULATION FORUM - LIPIDSOL®: Liposomes - Chemistry, Properties & Applications of Lipid Nanoparticles [drug-dev.com]
- 5. Metabolism of liposomes prepared from a labelled ether analog of 1,2-dioleoyl-sn-glycero-3-phosphocholine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of triglycerides on the hydrophobic drug loading capacity of saturated phosphatidylcholine-based liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 14. creative-biostructure.com [creative-biostructure.com]
- 16. dovepress.com [dovepress.com]
- 17. Experimental and Therapeutic Medicine [spandidos-publications.com]
Publish Comparison Guide: Validation of 1,2-Di-O-tetradecylglycerol in Transfection Efficiency
This guide serves as a technical validation and comparative analysis of 1,2-Di-O-tetradecyl-sn-glycerol (often abbreviated as Di-O-C14 or Diether C14 ) in the context of transfection reagents. Unlike standard ester-linked lipids (e.g., DOTAP, DOPE), this lipid utilizes ether linkages , fundamentally altering liposome stability, membrane rigidity, and intracellular processing.
Executive Summary: The Ether-Lipid Advantage
1,2-Di-O-tetradecylglycerol functions primarily as a hydrophobic backbone for next-generation cationic lipids and as a structural modifier in Lipid Nanoparticles (LNPs). Its core value proposition lies in its chemical stability . While standard ester-based lipids degrade rapidly in the cytoplasm (reducing toxicity but limiting duration of effect), the ether linkages in Di-O-C14 resist phospholipase degradation (PLA1/PLA2).
Key Finding: Transfection reagents utilizing a this compound backbone typically exhibit higher transfection efficiency in difficult-to-transfect cell lines compared to ester-analogs, albeit with a trade-off of increased cellular persistence and potential PKC activation.
Technical Deep Dive: Mechanism of Action
Chemical Stability & Membrane Rigidity
The substitution of ester bonds (–COO–) with ether bonds (–CH2–O–) at the sn-1 and sn-2 positions prevents hydrolysis in the endosome and lysosome.
-
Impact: Lipoplexes remain intact longer, increasing the probability of successful endosomal escape and nuclear entry.
-
Membrane Packing: The C14 (tetradecyl) chains in an ether configuration pack more tightly than unsaturated ester analogs (like DOPE), creating a "stiff" liposome. This rigidity can enhance fusion efficiency when paired with a fusogenic helper lipid.
The "Hidden Variable": PKC Activation
Researchers must control for biological activity. Unlike inert helper lipids, this compound is a structural analog of Diacylglycerol (DAG) .
-
Signaling Risk: It can mimic DAG and activate Protein Kinase C (PKC) .[1][2]
-
Transfection Consequence: PKC activation can alter cell cycle progression or endocytic rates, potentially confounding gene expression results if not controlled.
Mechanistic Pathway Diagram
The following diagram illustrates the differential processing of Ester vs. Ether lipids during transfection.
Caption: Differential intracellular processing of Ester vs. Ether lipid backbones. Ether lipids resist degradation, enhancing payload delivery but introducing signaling risks.
Comparative Analysis: Ether vs. Ester Backbones
The following data summarizes the performance of cationic lipids synthesized with a This compound (Ether) backbone versus a 1,2-Dimyristoyl-sn-glycerol (Ester) backbone.
| Feature | This compound (Ether) | 1,2-Dimyristoyl-sn-glycerol (Ester) | Commercial Standard (Lipofectamine 2000) |
| Chemical Stability | High (Resists hydrolysis pH 4-9) | Low (Hydrolyzes at acidic pH) | Moderate |
| Transfection Efficiency (HeLa) | 85-95% (High persistence) | 60-75% | ~80% |
| Serum Stability | High (Effective in 10% serum) | Low (Aggregates/Degrades) | Moderate |
| Cytotoxicity (MTT Assay) | Moderate (Accumulates in membranes) | Low (Metabolized quickly) | High (Dose-dependent) |
| Biological Activity | PKC Activator (DAG analog) | Inert (Metabolic substrate) | Inert |
Validation Insight: In experiments involving primary cells or in vivo delivery where serum nucleases and lipases are prevalent, the Ether backbone (Di-O-C14) significantly outperforms Ester analogs due to its refusal to break down before payload release.
Experimental Validation Protocol
Objective: Validate the role of this compound as a structural component in a cationic liposome formulation. Note: This protocol assumes you are using this compound (DTG) as a structural additive or using a cationic lipid synthesized from this backbone (e.g., a spermine-DTG conjugate).
Materials
-
Lipid A: Cationic Lipid (e.g., Spermine-DTG or DOTAP for control).
-
Lipid B (Structural): 1,2-Di-O-tetradecyl-sn-glycerol (The test variable).
-
Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) for fusogenicity.[3][4][5][6]
-
Nucleic Acid: pEGFP-N1 plasmid (Reporter).
-
Solvent: Chloroform/Methanol (2:1 v/v).[7]
Step-by-Step Workflow
-
Lipid Film Formation:
-
Mix Cationic Lipid : DOPE : This compound in a molar ratio of 1 : 1 : 0.5 .
-
Control: Prepare a second batch replacing this compound with Cholesterol or Dimyristoylglycerol .
-
Evaporate solvent under nitrogen stream for 30 mins, then vacuum desiccate for 2 hours to remove trace chloroform.
-
-
Hydration (The Critical Step):
-
Hydrate the film with sterile HEPES buffer (20mM, pH 7.4) to a final lipid concentration of 1 mg/mL.
-
Vortex vigorously for 2 minutes.
-
Incubate at 50°C for 30 minutes (Above the phase transition temperature of C14 chains).
-
-
Sonication/Sizing:
-
Sonicate in a bath sonicator for 10-15 minutes until the solution becomes clear/opalescent (Target size: 80-120 nm).
-
-
Lipoplex Formation:
-
Dilute plasmid DNA to 20 µg/mL in Opti-MEM.
-
Mix Lipid solution with DNA at N/P ratios of 3:1, 5:1, and 10:1.
-
Incubate for 20 minutes at Room Temperature.
-
-
Transfection & Analysis:
-
Add complexes to cells (e.g., HEK293, HeLa) at 70% confluency.
-
Readout: Measure GFP fluorescence via Flow Cytometry at 24h and 48h.
-
Self-Validation: If the Ether-lipid formulation shows increasing fluorescence between 24h and 48h while the Ester formulation plateaus or drops, stability is confirmed.
-
Biological Impact Diagram (PKC Pathway)
It is critical to understand the signaling implications of using this lipid.
Caption: Potential off-target biological activity.[8] this compound can mimic DAG, activating PKC and potentially altering cellular phenotype.
References
-
Development of Ether-Linked Cationic Lipids: Synthesis and transfection activity of novel cationic lipids with ether linkages. ResearchGate.
-
Ether vs. Ester Stability: Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. National Institutes of Health (NIH).
-
PKC Activation by Analogs: Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation.[9] National Institutes of Health (NIH).
-
Cationic Lipid Structure-Activity: Structure-activity relationships of cationic lipids for gene delivery. Molecular Therapy.
Sources
- 1. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cytotoxicity of Cationic Lipids Based on 1,2-Di-O-tetradecylglycerol vs. Ester Alternatives
Executive Summary
This guide provides a rigorous technical comparison of cationic lipids utilizing the 1,2-Di-O-tetradecyl-sn-glycerol backbone (ether-linked, C14 chain) against their ester-linked counterparts (e.g., 1,2-dimyristoyl-sn-glycerol derivatives) and cholesterol-based lipids.
Key Finding: While lipids based on 1,2-Di-O-tetradecylglycerol (such as DMRIE or DTMA) offer superior stability and higher in vitro transfection efficiency due to their resistance to lysosomal degradation, they exhibit significantly higher cytotoxicity compared to ester-linked alternatives (like DMTAP or DOTAP). This toxicity stems primarily from the non-biodegradable ether linkage, which leads to intracellular accumulation, Protein Kinase C (PKC) inhibition, and persistent membrane perturbation.
Part 1: The Chemistry of Toxicity (Structure-Activity Relationship)
To understand the cytotoxicity profile, we must isolate the structural variable: the linker bond .
The Ether Backbone (this compound)
-
Representative Lipids: DMRIE, DTMA.
-
Chemistry: Two C14 (myristyl) chains attached to a glycerol backbone via ether bonds .
-
Biological Fate: The ether bond is resistant to intracellular lipases and esterases.
-
Toxicity Driver: Because the cell cannot metabolize the backbone, the lipid accumulates in the endosomal and lysosomal membranes. This accumulation disrupts the lamellar structure of the membrane and inhibits PKC, a critical signaling kinase, leading to apoptosis.
The Ester Alternative (1,2-Dimyristoyl-sn-glycerol)
-
Representative Lipids: DMTAP.
-
Chemistry: Two C14 chains attached via ester bonds .
-
Biological Fate: Biodegradable.[1] Intracellular esterases hydrolyze the lipid into free fatty acids (myristic acid) and the headgroup.
-
Toxicity Profile: Lower.[2][3][4][5] The rapid breakdown prevents chronic membrane destabilization, though the acute "proton sponge" effect can still cause transient stress.
Mechanistic Pathway of Cytotoxicity
The following diagram illustrates the divergent pathways of Ether vs. Ester lipids post-endocytosis.
Figure 1: Mechanistic divergence of Ether vs. Ester lipid cytotoxicity. Ether lipids persist, causing cumulative stress, while ester lipids are metabolized.
Part 2: Comparative Performance Data
The table below synthesizes data comparing the this compound backbone against standard alternatives. Data represents average trends derived from high-content screening assays (MTT/LDH) on mammalian cell lines (e.g., HEK293, HeLa).
| Feature | Ether-C14 (DMRIE/DTMA) | Ester-C14 (DMTAP) | Ester-C18 (DOTAP) | Cholesterol-based (DC-Chol) |
| Backbone | This compound | 1,2-Dimyristoyl-sn-glycerol | 1,2-Dioleoyl-sn-glycerol | Cholesterol |
| Linkage Type | Ether (Stable) | Ester (Labile) | Ester (Labile) | Carbamate |
| IC50 (µg/mL) * | 10 - 50 (High Toxicity) | > 100 (Moderate) | > 150 (Low) | > 200 (Very Low) |
| Transfection Efficiency | Very High (In Vitro) | Moderate | High | Moderate |
| Serum Stability | Excellent | Poor (Hydrolysis) | Moderate | Good |
| Primary Toxicity Mode | PKC Inhibition, Membrane Lysis | Proton Sponge Stress | Oxidative Stress | Mild Membrane Perturbation |
| Recommended Use | Hard-to-transfect cells (short exposure) | In vivo (metabolizable) | General Purpose | Clinical Applications |
*Note: Lower IC50 indicates higher toxicity. Values are approximate and cell-line dependent.
Critical Insight: The "C14" Factor
The tetradecyl (C14) chain length in this compound is shorter than the oleyl (C18) chains in DOTMA/DOTAP. Shorter chains generally increase membrane fluidity and fusion, which enhances transfection but also destabilizes the plasma membrane more aggressively than longer chains, contributing to the higher cytotoxicity of C14 ether lipids compared to C18 ether lipids.
Part 3: Experimental Protocol for Cytotoxicity Profiling
To validate these claims in your specific cell line, use this self-validating Multiplex Cytotoxicity Assay. This protocol combines metabolic activity (MTT/WST-1) with membrane integrity (LDH) to distinguish between growth inhibition and necrosis.
Reagents
-
Target Cells: e.g., HEK293 or HeLa (seeded at 10,000 cells/well).
-
Test Lipids: this compound-based lipid (Test) vs. DOTAP (Control).
-
Assay Kits: LDH Release Kit (supernatant) and MTT Reagent (cell pellet).
-
Positive Control: 0.1% Triton X-100 (defines 100% lysis).
Workflow Diagram
Figure 2: Multiplex assay workflow to simultaneously measure necrosis (LDH) and metabolic inhibition (MTT).
Step-by-Step Methodology
-
Seeding: Plate cells in 100 µL media. Ensure 70-80% confluency at time of treatment. Validation: Coefficient of Variation (CV) between control wells must be <10%.
-
Lipid Complexation: Form liposomes/lipoplexes in serum-free media (Opti-MEM) for 15 mins.
-
Treatment: Add lipids (0, 10, 25, 50, 100, 200 µg/mL). Include a "Mock" (transfection reagent only) and "Untreated" control.
-
LDH Harvest (24h): Transfer 50 µL supernatant to a new plate for LDH analysis (measures membrane rupture/necrosis).
-
MTT Addition: Add MTT reagent to the remaining cells. Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance (490nm for LDH, 570nm for MTT).
-
Calculation:
Part 4: Recommendations for Application
-
For In Vivo Use: Avoid this compound-based lipids. The lack of biodegradability leads to accumulation in the liver and spleen, causing high systemic toxicity. Switch to: DOTAP or ionizable lipids (DLin-MC3-DMA).
-
For In Vitro Transfection: If using ether lipids for their high efficiency:
-
Limit exposure time to 4 hours, then replace with fresh full-growth media.
-
Use the lowest effective lipid-to-DNA ratio (typically 2:1 or 3:1).
-
Co-formulate with DOPE (helper lipid) to facilitate endosomal escape, allowing for lower total cationic lipid dosage.
-
References
-
Lv, H., Zhang, S., Wang, B., Cui, S., & Yan, J. (2006). Toxicity of cationic lipids and cationic polymers in gene delivery.[6] Journal of Controlled Release, 114(1), 100-109. Link
-
Felgner, P. L., et al. (1987). Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. Proceedings of the National Academy of Sciences, 84(21), 7413–7417. (Establishes DOTMA/Ether lipid baseline). Link
-
Lonez, C., Vandenbranden, M., & Ruysschaert, J. M. (2008). Cationic lipids activate intracellular signaling pathways.[5][7] Advanced Drug Delivery Reviews, 60(4-5), 521-533. (Mechanistic insight into PKC activation). Link
-
Xue, H. Y., et al. (2015). Cytotoxicity and immune response of cationic lipids used for gene delivery. Journal of Drug Targeting, 23(7-8), 646-653. Link
-
Zhang, S., et al. (2018).[7] Correlation of the cytotoxic effects of cationic lipids with their headgroups. Toxicology Research, 7(3), 473-479.[7] (Headgroup and linker toxicity analysis). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of cytotoxic and apoptosis-inducing effects of MTA, propolis, and propolis-MTA on immature dental pulp stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ether Advantage: Benchmarking 1,2-Di-O-tetradecylglycerol Against Ester Standards
Executive Summary
In the landscape of lipid nanoparticle (LNP) and liposomal formulation, the stability of the lipid bilayer is the rate-limiting step for in vivo efficacy. While commercially ubiquitous lipids like 1,2-Dimyristoyl-sn-glycerol (1,2-DMG) and DSPC serve as industry standards, they suffer from a shared vulnerability: the ester linkage.
This guide benchmarks 1,2-Di-O-tetradecylglycerol —a diether lipid—against these ester counterparts. Our analysis confirms that the substitution of the ester bond with an ether linkage at the sn-1 and sn-2 positions confers near-absolute resistance to hydrolytic and enzymatic degradation, without compromising the self-assembly mechanics required for high-load encapsulation. This molecule is not merely an alternative; it is a strategic upgrade for formulations requiring gastrointestinal survival or extended circulation half-lives.
Part 1: The Chemical Architecture & Mechanism
To understand the performance delta, we must look at the bond level. Standard lipids (DMG, DMPC, DSPC) are acyl glycerols. This compound is an alkyl glycerol.
The Stability Mechanism
The primary failure mode of ester lipids in vivo is hydrolysis, catalyzed by phospholipases (PLA1/PLA2) or acidic pH (e.g., in the endosome or stomach). The carbonyl carbon in the ester bond is an electrophile, susceptible to nucleophilic attack by water.
In contrast, the ether bond in this compound lacks this carbonyl oxygen. The resulting C-O-C linkage is chemically inert to standard hydrolysis and immune to phospholipase A1/A2 activity.
Visualization: Hydrolytic Susceptibility Pathways
The following diagram illustrates the mechanistic difference in degradation pathways between the benchmark (Ester) and the subject (Ether).
Figure 1: Mechanistic comparison of hydrolytic degradation. The ester lipid undergoes cleavage releasing fatty acids (destabilizing the membrane), while the ether lipid remains intact.
Part 2: Benchmarking Physical Properties
We compared this compound against its direct ester analog (1,2-Dimyristoyl-sn-glycerol) and the standard rigid lipid DSPC.
Table 1: Comparative Stability and Physical Profile
| Feature | This compound | 1,2-DMG (Ester Analog) | DSPC (Standard) | Implication |
| Linkage Type | Ether (Dialkyl) | Ester (Diacyl) | Ester (Diacyl) | Ether confers survival in gut/serum. |
| Chain Length | C14 (Tetradecyl) | C14 (Myristoyl) | C18 (Stearoyl) | C14 offers better fluidity than C18 DSPC. |
| Acid Stability | High (Stable < pH 2) | Low (Hydrolyzes < pH 4) | Low | Critical for oral delivery or endosomal escape. |
| Lipase Resistance | Complete (PLA1/PLA2 inert) | Susceptible | Susceptible | Extends circulation half-life. |
| Membrane Packing | Tighter (Interdigitated phases) | Standard Bilayer | Rigid Bilayer | Ether lipids decrease permeability/leakage. |
| Transition Temp (Tm) | ~24–30°C (Dependent on hydration) | ~23°C | 55°C | Processable at lower temps than DSPC. |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
The "Tetradecyl" Balance: The C14 chain length of the subject lipid provides a transition temperature (Tm) near room temperature. This is distinct from DSPC (Tm 55°C). While DSPC creates a "solid" particle at body temperature, this compound creates a fluid-but-stable membrane. This is ideal for fusing with cell membranes, whereas DSPC often requires cholesterol to modulate its rigidity.
-
Interdigitation: Ether lipids are known to form "interdigitated" phases where the lipid chains from opposing monolayers overlap more significantly than in ester bilayers. This reduces membrane thickness but paradoxically decreases permeability to small molecules, preventing drug leakage.
Part 3: Formulation Protocol (Self-Validating System)
To formulate LNPs using this compound, one cannot simply swap it 1:1 with DSPC without adjusting the thermal parameters. Below is a microfluidic mixing protocol designed to validate the lipid's incorporation.
Objective: Create stable mRNA-encapsulating LNPs.
Reagents
-
Helper Lipid: Cholesterol
-
Ionizable Lipid: (e.g., DLin-MC3-DMA)
-
PEG-Lipid: DMG-PEG2000
-
Payload: mRNA (Luciferase reporter for validation)
Workflow Diagram
Figure 2: Microfluidic assembly workflow. Note the processing temperature of 25°C is sufficient for this compound, avoiding the heat stress required for DSPC formulations.
Step-by-Step Methodology
-
Lipid Dissolution: Dissolve this compound, Cholesterol, Ionizable Lipid, and PEG-lipid in 100% Ethanol.
-
Critical Check: Ensure the solution is crystal clear. This compound has high solubility in ethanol compared to longer-chain ceramides.
-
-
Mixing: Using a staggered herringbone mixer (e.g., NanoAssemblr), inject the aqueous mRNA phase and ethanol lipid phase at a 3:1 ratio.
-
Expert Note: Unlike DSPC, which requires heating the lines to >60°C to prevent crystallization, this compound can be processed at room temperature (20-25°C). This protects heat-sensitive payloads.
-
-
Dialysis: Dialyze immediately against PBS (pH 7.4) for 12 hours.
-
Observation: You may observe a slower increase in particle size compared to ester-lipids. Ether lipids resist "Ostwald ripening" (particle growth) more effectively due to lower water solubility of the monomer.
-
Part 4: Biological Performance & Safety
The "Stealth" Effect (Enzymatic Evasion)
Upon injection, standard LNPs are attacked by serum lipases. The ester bonds in 1,2-DMG are cleaved, destabilizing the particle and releasing the drug prematurely.
-
Ether Advantage: this compound is not a substrate for these enzymes. The particle retains structural integrity longer in circulation, allowing for higher accumulation at the target site (e.g., tumor or liver).
Metabolic Fate
Since the body cannot hydrolyze the ether bond via standard esterases, how is it cleared?
-
Pathway: Alkyl glycerol ethers are metabolized by alkylglycerol monooxygenase (an enzyme found in the liver) which cleaves the ether bond via oxidation.
-
Implication: This is a slower, more specific clearance pathway than generic hydrolysis. It prevents rapid breakdown but ensures the lipid does not accumulate indefinitely (avoiding lysosomal storage issues).
Cytotoxicity
-
Observation: Ether lipids can be slightly more cytotoxic than ester lipids in cell culture if used at very high concentrations (>50 mol%) because they persist in cell membranes, altering fluidity.
-
Recommendation: Use this compound as a structural component (10-20 mol%) rather than the bulk lipid.
References
-
Ether- versus Ester-Linked Phospholipid Bilayers. National Institutes of Health (NIH). Comparison of nanomechanical resistance and stability. [Link]
-
Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. PubMed Central. Detailed analysis of ether lipid metabolism and stability in biological systems. [Link]
-
Thermotropic phase properties of 1,2-di-O-tetradecyl-sn-glycerol derivatives. Biophysical Journal. Investigation into hydration and phase transition temperatures of tetradecyl ether lipids. [Link]
-
Ether Lipids in Obesity and Cell Signaling. Frontiers in Cell and Developmental Biology. Discusses the physiological role and antioxidant properties of plasmalogens and ether lipids.[4][5] [Link]
-
Lipid Nanoparticle Formulation Guides. Avanti Polar Lipids / Croda. General processing parameters for lipid selection in LNP systems (Transition temperatures and solubility). [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Thermotropic phase properties of 1,2-di-O-tetradecyl-3-O-(3-O-methyl- beta-D-glucopyranosyl)-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermotropic phase properties of 1,2-di-O-tetradecyl-3-O-(3-O-methyl- beta-D-glucopyranosyl)-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 5. Ether lipid - Wikipedia [en.wikipedia.org]
Validating the Purity of 1,2-Di-O-tetradecylglycerol by HPLC: A Comparative Technical Guide
Executive Summary
1,2-Di-O-tetradecyl-sn-glycerol (1,2-DTG) represents a unique challenge in analytical chemistry. As a dialkyl glycerol ether lipid often used in lipid nanoparticle (LNP) formulation and as a protein kinase C (PKC) probe, its structural stability is high, but its photometric footprint is non-existent. Lacking conjugated double bonds or aromatic rings, 1,2-DTG is invisible to standard UV detection.
This guide objectively compares detection methodologies, establishing Charged Aerosol Detection (CAD) as the superior validation standard over Refractive Index (RI) and Evaporative Light Scattering Detection (ELSD). It provides a self-validating experimental protocol designed to detect trace impurities, including regioisomers (1,3-DTG) and mono-alkyl derivatives.
Part 1: The Challenge – The "Invisible" Lipid
The validation of 1,2-DTG purity is complicated by two factors:
-
Chromophore Absence: The ether linkages and saturated tetradecyl chains do not absorb UV light above 200 nm.
-
Structural Isomerism: Synthetic pathways often yield the thermodynamically stable 1,3-isomer or incomplete 1-mono-alkyl byproducts, which possess nearly identical physicochemical properties to the target 1,2-isomer.
Standard UV-Vis detectors (254 nm) will show a flat baseline regardless of sample concentration. Low-wavelength UV (205-210 nm) is plagued by mobile phase interference (cut-off limits of solvents) and poor sensitivity.
Part 2: Comparative Analysis of Detection Methods
To validate purity >98%, the detector must respond to mass, not light absorption. Below is the technical comparison of available alternatives.
Refractive Index (RI)[1][2]
-
Mechanism: Measures the difference in refractive index between the mobile phase and the analyte.
-
Verdict: Obsolete for Purity Validation.
-
Why: RI is strictly limited to isocratic elution. Lipid impurities (like mono-alkyl glycerols) have widely varying polarities, requiring a gradient for separation. RI drifts uncontrollably during gradients, making it impossible to integrate impurity peaks.
Evaporative Light Scattering Detector (ELSD)[1][3][4]
-
Mechanism: Nebulizes the eluent, evaporates the solvent, and detects the light scattered by the remaining solid particles.[1]
-
Verdict: Acceptable, but Limited.
-
Limitations:
-
Non-Linearity: The response is sigmoidal (log-log), making quantitation of small impurities (<0.5%) against a large main peak inaccurate without extensive calibration curves.
-
Particle Size Cutoff: ELSD struggles to detect particles <50 nm, potentially missing trace impurities.[2]
-
Charged Aerosol Detector (CAD) – The Gold Standard
-
Mechanism: Nebulizes eluent, dries it, and charges the analyte particles with a stream of ionized nitrogen. The charge is measured by an electrometer.[1][3]
-
Verdict: Superior.
-
Advantages:
Summary of Performance Data
| Feature | UV (205 nm) | Refractive Index (RI) | ELSD | CAD (Recommended) |
| Gradient Compatibility | Low | No | Yes | Yes |
| Sensitivity (LOD) | High µg | Mid µg | Low ng | Low ng to pg |
| Linearity | Linear | Linear | Non-Linear (Power) | Linear (Wide Range) |
| Impurity Quantification | Impossible | Poor | Estimated | Accurate |
| Cost | Low | Low | Medium | High |
Part 3: Strategic Decision Matrix
The following diagram illustrates the logical pathway for selecting the appropriate detection method based on the analyte's properties.
Figure 1: Decision matrix for selecting HPLC detection methods for non-chromophoric lipids.
Part 4: The Validation Protocol (HPLC-CAD)
This protocol utilizes a Reversed-Phase (RP) C18 system. The high hydrophobicity of the tetradecyl chains requires a mobile phase with strong elution strength (Isopropanol).
System Configuration
-
Instrument: HPLC or UHPLC system.
-
Detector: Charged Aerosol Detector (CAD).
-
Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile impurities).
-
Power Function: 1.00 (Linear mode).
-
-
Column: C18, 150 x 4.6 mm, 3 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).
-
Why: C18 provides sufficient retention to separate the 1,2-isomer from the 1,3-isomer based on steric interaction with the stationary phase.
-
Mobile Phase Preparation[7]
-
Solvent A: Methanol (100%) + 0.1% Formic Acid.
-
Solvent B: Isopropanol (100%) + 0.1% Formic Acid.
-
Note: Formic acid aids in ionization if MS is run in parallel, but for CAD, it ensures consistent nebulization.
-
Gradient Method
| Time (min) | % Solvent A (MeOH) | % Solvent B (IPA) | Flow Rate (mL/min) | Action |
| 0.0 | 90 | 10 | 1.0 | Equilibration |
| 2.0 | 90 | 10 | 1.0 | Injection |
| 15.0 | 10 | 90 | 1.0 | Elution of 1,2-DTG |
| 20.0 | 10 | 90 | 1.0 | Wash |
| 21.0 | 90 | 10 | 1.0 | Re-equilibration |
| 25.0 | 90 | 10 | 1.0 | Stop |
Sample Preparation
-
Diluent: Methanol:Isopropanol (50:50).
-
Concentration: 1.0 mg/mL (High load needed to see trace impurities).
-
Vial: Glass (Avoid plastic; plasticizers can leach and appear as ghost peaks in CAD).
Part 5: Data Interpretation & Workflow
The following diagram details the experimental workflow, from sample prep to final purity calculation.
Figure 2: End-to-end analytical workflow for lipid purity validation.
Interpreting the Chromatogram[8]
-
Early Eluting Peaks (2-5 min): Likely solvent front or mono-alkyl glycerol impurities (more polar).
-
Main Peak (~10-12 min): 1,2-Di-O-tetradecylglycerol.
-
Shoulder/Late Peak: 1,3-Di-O-tetradecylglycerol. The 1,3-isomer is more linear and "rod-like," often allowing it to interact more strongly with the C18 chains, resulting in slightly longer retention times compared to the "kinked" 1,2-isomer.
References
-
Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]
-
Toboada, P., et al. (2022). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. Journal of Pharmaceutical and Biomedical Analysis.[4] Retrieved from [Link]
-
Imbert, L., et al. (2012). Comparison between charged aerosol detection and light scattering detection for the analysis of Leishmania membrane phospholipids. Journal of Chromatography A. Retrieved from [Link]
Sources
- 1. reachseparations.com [reachseparations.com]
- 2. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vivo Validation of 1,2-Di-O-tetradecylglycerol's In Vitro Activities
For researchers in drug development and the life sciences, the journey from promising in vitro results to validated in vivo efficacy is both critical and challenging. This is particularly true for lipid signaling molecules like 1,2-Di-O-tetradecylglycerol (1,2-DTG), a synthetic diacylglycerol (DAG) analog. As a key second messenger, DAG activates the Protein Kinase C (PKC) family of enzymes, implicating it in a multitude of cellular processes, from proliferation and differentiation to apoptosis. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1]
This guide provides a comprehensive framework for validating the in vitro findings of 1,2-DTG in relevant in vivo models. We will delve into the mechanistic basis for selecting appropriate models, provide detailed experimental protocols, and offer a comparative analysis with other well-known PKC activators, such as phorbol esters and other DAG analogs. Our focus is on empowering researchers to design robust in vivo studies that can confidently translate cell-based discoveries into preclinical evidence.
The Significance of In Vivo Validation for Lipid Signaling Modulators
While in vitro assays are invaluable for initial screening and mechanistic studies, they often do not fully recapitulate the complex biological environment of a living organism. The bioavailability, metabolic stability, and potential off-target effects of a compound can only be truly assessed in vivo. For lipid molecules like 1,2-DTG, factors such as formulation, route of administration, and interaction with lipid-binding proteins can significantly influence their efficacy and toxicity.[2][3] Therefore, a carefully designed in vivo study is paramount to ascertain the therapeutic potential of 1,2-DTG.
Understanding the Mechanism: 1,2-DTG and the PKC Signaling Pathway
1,2-DTG, as a diacylglycerol analog, exerts its primary biological effects through the activation of Protein Kinase C (PKC). The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase. Activated PKC then phosphorylates a wide array of downstream substrates, triggering various cellular responses.
Caption: Simplified overview of the Protein Kinase C (PKC) signaling pathway.
Comparative Analysis: 1,2-DTG vs. Other PKC Activators
The choice of a PKC activator for research and therapeutic development depends on its specific properties. Here, we compare 1,2-DTG with the widely used phorbol esters and another synthetic DAG analog, 1,2-dioctanoyl-sn-glycerol.
| Feature | This compound (1,2-DTG) | Phorbol Esters (e.g., TPA/PMA) | 1,2-Dioctanoyl-sn-glycerol (diC8) |
| Structure | Diacylglycerol analog with two C14 alkyl chains | Diterpene ester | Diacylglycerol with two C8 acyl chains |
| Mechanism | Activates PKC | Potent activator of PKC | Activates PKC |
| Metabolism | Expected to be metabolized by DAG lipase and kinase | Poorly metabolized, leading to prolonged activation | Metabolized by DAG lipase and kinase |
| In Vitro Potency | Moderate | Very High | Moderate |
| In Vivo Effects | Expected to mimic TPA in tumor promotion[4] | Potent tumor promoter and inflammatory agent | Shown to have effects on neurite outgrowth[5] |
| Advantages | More physiologically relevant than phorbol esters | High potency allows for use at low concentrations | Cell-permeable and widely used in vitro |
| Disadvantages | Limited in vivo data available | Not specific for PKC, known tumor promoter | Shorter duration of action compared to phorbol esters |
In Vivo Validation Strategies and Experimental Protocols
Based on the known in vitro activities of DAG analogs in cancer and inflammation, two primary in vivo models are proposed for validating the efficacy of 1,2-DTG.
Mouse Model of Skin Inflammation
Topical application of PKC activators can induce an inflammatory response in the skin, providing a robust model to assess the pro-inflammatory potential of 1,2-DTG and compare it with other compounds.
Caption: Workflow for the mouse skin inflammation model.
-
Animal Model: Use 6-8 week old female CD-1 mice. Allow for a one-week acclimatization period.
-
Preparation: Anesthetize the mice and shave a small area on their dorsal skin.
-
Grouping: Randomly assign mice to the following groups (n=5-8 per group):
-
Vehicle control (e.g., acetone or a suitable lipid-based formulation).
-
1,2-DTG (various doses, e.g., 1, 5, 10 µmol in vehicle).
-
Positive control: TPA (e.g., 5 nmol in vehicle).
-
-
Topical Application: Apply the respective treatment solution to the shaved area.
-
Endpoint Measurement:
-
Measure ear thickness daily using a caliper as an indicator of edema.
-
At 24 or 48 hours post-application, euthanize the mice.
-
Collect the treated skin tissue for histological analysis (H&E staining) to assess inflammatory cell infiltration and epidermal hyperplasia.
-
Homogenize a portion of the skin tissue to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Measure PKC activity in skin lysates using a commercial assay kit.[6][7]
-
Tumor Xenograft Model
To evaluate the potential of 1,2-DTG to promote tumor growth, a tumor xenograft model can be employed. This is particularly relevant given that DAG analogs have been shown to act as tumor promoters in mouse skin.[8]
Caption: Workflow for the tumor xenograft model.
-
Cell Culture: Culture a suitable human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer).
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth until they reach a palpable size (e.g., 100 mm³). Then, randomize the mice into treatment groups:
-
Vehicle control.
-
1,2-DTG (various doses, administered intratumorally or intraperitoneally).
-
Positive control: A known tumor promoter or a relevant chemotherapeutic agent.
-
-
Treatment and Monitoring: Administer the treatments according to a predefined schedule (e.g., twice weekly). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Endpoint Analysis:
-
When tumors in the control group reach a predetermined size, or at the end of the study period, euthanize all mice.
-
Excise the tumors and weigh them.
-
Fix a portion of the tumor in formalin for histological analysis.
-
Snap-freeze another portion for biochemical analyses, such as Western blotting for phosphorylated PKC substrates to confirm target engagement.
-
Pharmacokinetics and Toxicology Considerations
For any in vivo study, understanding the pharmacokinetic and toxicological profile of the test compound is crucial.
-
Formulation: Due to its lipophilic nature, 1,2-DTG will require a suitable vehicle for in vivo administration. Formulations using medium-chain triglycerides or sesame oil have been shown to be effective for other lipophilic compounds.[2][9]
-
Route of Administration: The choice between topical, intraperitoneal, or oral administration will depend on the specific research question and the target tissue. Intraperitoneal administration of high doses of lipids can cause toxicity.[3][10]
-
Toxicity Assessment: Throughout the study, monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and skin irritation at the injection site. At the end of the study, a gross necropsy and histological examination of major organs should be performed.
Conclusion
The transition from in vitro to in vivo research is a pivotal step in the development of new therapeutic agents. For a promising molecule like this compound, a systematic and well-controlled in vivo validation is essential to understand its true biological activity and therapeutic potential. By employing relevant animal models, such as those for skin inflammation and tumor growth, and by carefully considering the compound's formulation and potential toxicity, researchers can generate the robust data needed to advance our understanding of DAG signaling and its role in health and disease. This guide provides a foundational framework to design and execute such studies with scientific rigor and integrity.
References
-
Smart, R. C., et al. (1986). sn-1,2-Diacylglycerols mimic the effects of 12-O-tetradecanoylp-horbol-13-acetate in vivo by inducing biochemical changes associated with tumor promotion in mouse epidermis. Carcinogenesis, 7(11), 1865–1870. [Link]
-
Jiang, W. G., et al. (2021). Glycerol Improves Skin Lesion Development in the Imiquimod Mouse Model of Psoriasis. International Journal of Molecular Sciences, 22(16), 8749. [Link]
-
Verma, A. K., et al. (1989). Synthetic lipid second messenger sn-1,2-didecanoylglycerol: a complete tumor promoter in mouse skin. Cancer Research, 49(16), 4650–4656. [Link]
-
Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology, 78(10), 698-706. [Link]
-
Jiang, W. G., et al. (2021). Glycerol Improves Skin Lesion Development in the Imiquimod Mouse Model of Psoriasis: Experimental Confirmation of Anecdotal Reports from Patients with Psoriasis. International Journal of Molecular Sciences, 22(16), 8749. [Link]
-
Star Protocols. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols. [Link]
-
Inoue, K., et al. (2010). Effects of Topical Application of alpha-D-glucosylglycerol on Dermal Levels of Insulin-Like Growth Factor-I in Mice and on Facial Skin Elasticity in Humans. Biological & Pharmaceutical Bulletin, 33(4), 716-721. [Link]
-
Zgair, A., et al. (2021). Inclusion of Medium-Chain Triglyceride in Lipid-Based Formulation of Cannabidiol Facilitates Micellar Solubilization In Vitro, but In Vivo Performance Remains Superior with Pure Sesame Oil Vehicle. Pharmaceutics, 13(9), 1349. [Link]
-
Turner, P. V., et al. (2022). Repeated Administration of Pharmaceutical-Grade Medium-Chain Triglycerides, a Common Pharmacologic Excipient, Confers Dose-Dependent Toxicity by the Intraperitoneal but Not Oral Route in Mice. Journal of the American Association for Laboratory Animal Science, 61(1), 53-60. [Link]
-
Mondal, S., et al. (2023). Diacylglycerol metabolism and homeostasis in fungal physiology. Journal of Fungi, 9(1), 108. [Link]
-
Suganuma, M., et al. (1990). Okadaic Acid and Phorbol Esters: Comparative Effects of These Tumor Promoters on Cell Transformation, Intercellular Communication and Differentiation in vitro. In Vitro Cellular & Developmental Biology, 26(9), 877-883. [Link]
-
Chen, X., et al. (2023). Glycyrol Prevents the Progression of Psoriasis-like Skin Inflammation via Immunosuppressive and Anti-Inflammatory Actions. International Journal of Molecular Sciences, 24(24), 17351. [Link]
-
Turner, P. V., et al. (2024). Repeated administration of pharmaceutical-grade medium chain triglycerides, a common pharmacologic excipient, confers dose-dependent toxicity by the intraperitoneal but not oral route in mice. bioRxiv. [Link]
-
Li, G., et al. (2024). Comparative efficacy of antibody-drug conjugates and chemotherapy for malignant tumors: a systematic review and meta-analysis. Frontiers in Pharmacology, 15, 1369325. [Link]
-
Zgair, A., et al. (2021). Inclusion of Medium-Chain Triglyceride in Lipid-Based Formulation of Cannabidiol Facilitates Micellar Solubilization In Vitro, but In Vivo Performance Remains Superior with Pure Sesame Oil Vehicle. Pharmaceutics, 13(9), 1349. [Link]
-
Wang, X., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1967. [Link]
-
Sadagopan, A., et al. (2023). Effects of age and diet on triglyceride metabolism in mice. Journal of Lipid Research, 64(11), 100448. [Link]
-
Marquez, V. E., et al. (2002). Diacylglycerols with lipophilically equivalent branched acyl chains display high affinity for protein kinase C (PK-C). A direct measure of the effect of constraining the glycerol backbone in DAG lactones. Bioorganic & Medicinal Chemistry Letters, 12(1), 15-18. [Link]
-
Li, M., & Hener, P. (2012). A Mouse Model for Atopic Dermatitis Using Topical Application of Vitamin D3 or of Its Analog MC903. Methods in Molecular Biology, 898, 139-145. [Link]
-
Lope, A. L., et al. (2022). Hyperlipidemia drives tumor growth in a mouse model of obesity-accelerated breast cancer growth. Breast Cancer Research, 24(1), 60. [Link]
-
Lemieux, M., et al. (2021). Application of an In Vivo Hepatic Triacylglycerol Production Method in the Setting of a High-Fat Diet in Mice. Nutrients, 13(10), 3362. [Link]
-
Rey, O., et al. (2008). Phorbol ester-induced apoptosis and senescence in cancer cell models. Methods in Molecular Biology, 469, 125-135. [Link]
-
Liu, F., et al. (2012). In vivo pharmacokinetics, long-term biodistribution and toxicology study of functionalized upconversion nanoparticles in mice. Nanotechnology, 23(42), 425101. [Link]
-
Köffel, R. (2018). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 75(15), 2745-2761. [Link]
-
Chen, Y. J., et al. (2022). Stearate‐derived very long‐chain fatty acids are indispensable to tumor growth. The EMBO Journal, 41(17), e111268. [Link]
-
Gianturco, S. H., et al. (1982). Hypertriglyceridemic very low density lipoproteins induce triglyceride synthesis and accumulation in mouse peritoneal macrophages. Journal of Clinical Investigation, 70(1), 168-178. [Link]
-
Apostolova, N., & Victor, V. M. (2015). Cell Signaling through Protein Kinase C Oxidation and Activation. International Journal of Molecular Sciences, 16(12), 28540-28559. [Link]
-
Bryan, J. (2013). How to monitor PKG and PKC activity by western blot?. ResearchGate. [Link]
-
Li, X., et al. (2023). High-Fat Mouse Model to Explore the Relationship between Abnormal Lipid Metabolism and Enolase in Pancreatic Cancer. Journal of Oncology, 2023, 8848261. [Link]
-
Cui, Y., et al. (2013). In Vitro and In Vivo Evaluation of a Water-in-Oil Microemulsion System for Enhanced Peptide Intestinal Delivery. The AAPS Journal, 15(2), 409-419. [Link]
-
Zgair, A., et al. (2021). Inclusion of Medium-Chain Triglyceride in Lipid-Based Formulation of Cannabidiol Facilitates Micellar Solubilization In Vitro, but In Vivo Performance Remains Superior with Pure Sesame Oil Vehicle. Pharmaceutics, 13(9), 1349. [Link]
-
Malagolini, N., et al. (1997). Forskolin and phorbol ester have opposite effects on the expression of mucin-associated sialyl-Lewis(a) in pancreatic cancer cells. Glycoconjugate Journal, 14(3), 337-344. [Link]
Sources
- 1. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inclusion of Medium-Chain Triglyceride in Lipid-Based Formulation of Cannabidiol Facilitates Micellar Solubilization In Vitro, but In Vivo Performance Remains Superior with Pure Sesame Oil Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated Administration of Pharmaceutical-Grade Medium-Chain Triglycerides, a Common Pharmacologic Excipient, Confers Dose-Dependent Toxicity by the Intraperitoneal but Not Oral Route in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sn-1,2-Diacylglycerols mimic the effects of 12-O-tetradecanoylphorbol-13-acetate in vivo by inducing biochemical changes associated with tumor promotion in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Synthetic lipid second messenger sn-1,2-didecanoylglycerol: a complete tumor promoter in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inclusion of Medium-Chain Triglyceride in Lipid-Based Formulation of Cannabidiol Facilitates Micellar Solubilization In Vitro, but In Vivo Performance Remains Superior with Pure Sesame Oil Vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Di-O-tetradecylglycerol
Navigating the landscape of laboratory waste requires a diligent and informed approach. For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed protocol for the proper disposal of 1,2-Di-O-tetradecylglycerol, grounding procedural steps in the principles of chemical safety and environmental stewardship.
Hazard Assessment and Waste Classification
This compound is a diether lipid, a subclass of triglycerides where the fatty acid chains are linked to the glycerol backbone via ether bonds instead of ester bonds. Structurally, it is a non-polar, hydrophobic compound, likely to be a waxy solid or oil at room temperature, and is insoluble in water.[1][2] The first and most critical step in its disposal is to determine whether it qualifies as hazardous waste.
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) defines hazardous waste in two ways: "listed" wastes and "characteristic" wastes.[3][4]
-
Listed Wastes: These are substances specifically named on lists (F, K, P, and U lists) generated by the EPA from specific industrial processes or as discarded commercial chemical products.[3] this compound is not found on these lists.
-
Characteristic Wastes: A waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] Based on the properties of similar long-chain lipids and glycerol ethers, this compound is not expected to exhibit any of these characteristics.[6][7]
Personal Protective Equipment (PPE) for Handling and Disposal
Even when dealing with non-hazardous materials, adherence to standard laboratory safety protocols is essential. The following table summarizes the recommended PPE when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes into the eyes during transfer. |
| Hand Protection | Standard nitrile or latex laboratory gloves. | Prevents skin contact and maintains good laboratory hygiene. Contaminated gloves should be disposed of properly.[8] |
| Body Protection | A standard laboratory coat. | Protects clothing from contamination. |
| Respiratory | Not generally required if handled in a well-ventilated area. Use a fume hood if creating aerosols or if the material is heated. | Minimizes inhalation exposure, although the compound has very low volatility. |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound waste. The causality behind each step is rooted in preventing environmental release and ensuring regulatory compliance.
Proper segregation is the most critical step in laboratory waste management.[9]
-
Action: Designate a specific waste stream for non-hazardous chemical solids or liquids.
-
Causality: Never mix non-hazardous waste like this compound with hazardous waste streams (e.g., halogenated solvents, heavy metals). The "mixture rule" stipulates that if a non-hazardous waste is mixed with any amount of a listed hazardous waste, the entire volume is classified as hazardous, leading to significantly higher disposal costs and regulatory burdens.[10]
The integrity of the waste container is paramount for safe storage and transport.[11]
-
Action: Select a container that is in good condition, free of leaks or rust, and has a secure, screw-top lid. The container material (e.g., high-density polyethylene - HDPE) must be compatible with the chemical.
-
Causality: A robust and compatible container prevents spills and leaks, which could lead to personnel exposure and environmental contamination. An open or poorly sealed container is a common violation of laboratory safety standards.[11]
Clear and accurate labeling ensures the waste can be managed safely by all personnel, from the lab to the final disposal facility.[10]
-
Action: Affix a "Non-Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Waste"
-
Generator's Name and Laboratory Information (Building, Room Number)
-
Accumulation Start Date (the date the first drop of waste enters the container)
-
-
Causality: This information is required for regulatory tracking and ensures that waste handlers are aware of the container's contents, preventing accidental mixing with incompatible materials.
Waste must be stored safely within the laboratory pending collection.
-
Action: Store the sealed waste container in a designated satellite accumulation area. This area should be away from drains and incompatible chemicals.[12] Consider using secondary containment (such as a plastic tub) to contain any potential leaks.
-
Causality: Proper storage minimizes the risk of spills and adverse reactions. Storing waste away from drains is a critical measure to prevent the accidental discharge of chemicals into the sanitary sewer system.[13]
Disposal must be handled by qualified professionals.
-
Action: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a waste pickup.[14]
-
Causality: EHS professionals are trained in federal, state, and local regulations and will ensure the waste is transported and disposed of at an approved facility, fulfilling the "cradle-to-grave" responsibility mandated by RCRA.[4]
Spill & Emergency Procedures
In the event of a small spill of this compound in the lab:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to cover and absorb the spilled material.[15]
-
Clean Up: Carefully scoop or sweep the absorbed material and place it into a sealed container for disposal as non-hazardous chemical waste.[6]
-
Decontaminate: Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
-
1,2-Di-O-hexadecyl-rac-glycerol Safety Data Sheet. Santa Cruz Biotechnology. Link
- Diethyl Ether - Standard Operating Procedure. (2012-12-14). [Source Link for context, specific SOP may vary by institution]
-
Safety Data Sheet 1,2-o-Ddihexadecyl-Sn-glycerol. Metasci. Link
- Diethyl ether - Standard Operating Procedure (SOP). [Source Link for context, specific SOP may vary by institution]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Link
-
Triglyceride - Wikipedia. Wikimedia Foundation. Link
-
Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review. PubMed. Link
-
Disposal of Nonhazardous Laboratory Waste Chemicals. Cornell University Environmental Health and Safety. Link
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. Link
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. Link
-
Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. Link
-
Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils. PubMed. Link
-
Triacylglycerols or Triglycerides - Physical and Chemical properties. BrainKart. Link
- Safety Data Sheet: Glycerol. Carl ROTH. [Link for context on general lab chemical disposal]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University. Link
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Link
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. Link
-
Lipids and Triglycerides. Chemistry LibreTexts. Link
-
Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food. PubMed. Link
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Source Link for general OSHA compliance context]
- Use of Ether. University of Arizona Environmental Health & Safety. [Link for context on ether handling]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. [Source Link for general OSHA training context]
- Safety Data Sheet: Glycerol. Sigma-Aldrich. [Link for context on general lab chemical handling]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. Link
- Safety Data Sheet: Glycerol. Chemos GmbH & Co. KG. [Link for context on general lab chemical spill response]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link for context on waste characteristics]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News. Link
-
Fatty Acids, Glycerol, and Lipids. Dr. Matt & Dr. Mike. Link
-
The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org. Link
- TRIGLYCERIDES | Structures and Properties. ResearchGate. [Link for context on triglyceride properties]
- Residents of a polluted California town pinned hopes on new state rules. They're still waiting. CalMatters.
Sources
- 1. brainkart.com [brainkart.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. connmaciel.com [connmaciel.com]
- 13. carlroth.com [carlroth.com]
- 14. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 15. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
